Progesterone-d9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1D3,4D2,8D2,12D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKFOVLPORLFTN-PQIPVKAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])[2H])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347286 | |
| Record name | Progesterone-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15775-74-3 | |
| Record name | Progesterone-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Progesterone-2,2,4,6,6,17α,21,21,21-d9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of Progesterone-d9
Introduction: Progesterone-d9 is the deuterated form of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] Due to its near-identical chemical and physical properties to endogenous progesterone, coupled with a distinct mass difference, this compound serves as an indispensable internal standard for highly accurate and sensitive quantification of progesterone in biological matrices.[2][3] Its use is fundamental in mass spectrometry-based applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for steroid hormone analysis.[2][4] This guide provides an in-depth overview of the physical and chemical properties, analytical applications, and biological context of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white crystalline powder. Its structure incorporates nine deuterium atoms, providing a significant mass shift that allows it to be distinguished from unlabeled progesterone in mass spectrometric analyses.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Chemical Name | pregn-4-ene-3,20-dione-2,2,4,6,6,17,21,21,21-d9 | |
| IUPAC Name | (8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
| CAS Number | 15775-74-3 | |
| Molecular Formula | C₂₁H₂₁D₉O₂ | |
| Molecular Weight | 323.5 g/mol | |
| Exact Mass | 323.281070909 Da | |
| Purity | ≥95% - ≥98% | |
| Isotopic Label | Deuterium |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Appearance | A solid; White crystalline powder | |
| Melting Point | 128-132 °C | |
| Boiling Point | 447.2 ± 45.0 °C at 760 mmHg | |
| Solubility | Acetonitrile: 1 mg/ml; Ethanol: 1 mg/ml; Methanol: 1 mg/ml; DMSO: 50 mg/mL (with ultrasonic and warming) | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | |
| Polar Surface Area | 34.14 Ų | |
| XLogP3 | 3.9 |
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the quantification of progesterone by GC- or LC-MS. Stable isotope-labeled standards are considered the gold standard in quantitative analysis because they co-elute with the analyte, share similar ionization efficiency and fragmentation patterns, and can correct for analyte loss during sample processing.
General Protocol: Quantification of Progesterone in Plasma using LC-MS/MS
This protocol describes a representative workflow for the extraction and analysis of progesterone from a biological matrix, such as plasma or serum, using this compound as an internal standard.
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
In a centrifuge tube, add a known volume of plasma (e.g., 500 µL).
-
Spike the sample by adding a small, precise volume (e.g., 25 µL) of a known concentration of this compound stock solution (e.g., 1 µg/mL). This step is critical for accurate quantification.
-
-
Analyte Extraction (Protein Precipitation):
-
Add a protein precipitation agent, such as acetonitrile, to the plasma sample (e.g., a 1:1 or 2:1 ratio of solvent to plasma).
-
Vortex the mixture vigorously to ensure complete precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 1000 g for 10 min) to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains progesterone and this compound. This supernatant can be directly injected into the LC-MS/MS system or undergo further clean-up or evaporation and reconstitution.
-
Alternative Extraction: Solid Phase Extraction (SPE) can also be used for a cleaner extraction, where the sample is passed through a C4 or C18 cartridge, washed, and then the analyte is eluted with a solvent like methanol.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Utilize a liquid chromatography system coupled to a triple quadrupole (QQQ) mass spectrometer.
-
Chromatography: Separate the analytes on a C18 reverse-phase column with a gradient elution, typically using a mobile phase of water and methanol or acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection (Multiple Reaction Monitoring - MRM): Monitor specific precursor-to-product ion transitions for both progesterone and this compound to ensure high selectivity and sensitivity.
-
Example Transition for Progesterone: m/z 315.3 → 109.1
-
Example Transition for this compound: m/z 324.1 → 113.1 (or similar, depending on fragmentation)
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of unlabeled progesterone standard spiked with the same concentration of this compound internal standard.
-
Calculate the ratio of the peak area of the progesterone product ion to the peak area of the this compound product ion.
-
Determine the concentration of progesterone in the unknown samples by comparing their peak area ratios to the calibration curve.
-
Workflow for this compound as an Internal Standard```dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 15775-74-3 | Benchchem [benchchem.com]
- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Progesterone-d9: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Progesterone-d9, a deuterated analog of progesterone, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in quantitative analysis, and the biological signaling pathways of its non-deuterated counterpart, progesterone.
Core Data Summary
This compound is a stable, isotopically labeled form of progesterone, widely utilized as an internal standard in analytical chemistry. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 15775-74-3 | [1][2][3][4][5] |
| Molecular Formula | C₂₁H₂₁D₉O₂ | |
| Molecular Weight | 323.5 g/mol | |
| Synonyms | Pregn-4-ene-3,20-dione-2,2,4,6,6,17,21,21,21-d9, Cyclogest-d₉ | |
| Purity | ≥98% | |
| Formulation | Solid |
Application in Quantitative Analysis: Experimental Protocol
This compound is the preferred internal standard for the accurate quantification of progesterone in biological matrices by mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for analyte loss during sample preparation and variations in instrument response.
A generalized experimental workflow for the quantification of progesterone using this compound as an internal standard is detailed below. This protocol is a composite of methodologies described in the literature and may require optimization for specific applications.
Experimental Workflow for Progesterone Quantification
Caption: Generalized workflow for progesterone quantification using this compound.
Methodology Details:
-
Sample Preparation :
-
A known concentration of this compound is added to the biological sample.
-
Progesterone and this compound are extracted from the matrix using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
The extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis :
-
The reconstituted sample is injected into an LC-MS/MS system.
-
Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution.
-
Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both progesterone and this compound are monitored. For example, m/z 315.01 for progesterone and m/z 324.12 for this compound have been reported as molecular ions.
-
-
Data Analysis :
-
The concentration of progesterone in the sample is determined by comparing the peak area of the analyte to that of the internal standard (this compound).
-
Progesterone Signaling Pathways
Progesterone exerts its biological effects through both classical and non-classical signaling pathways.
Classical (Genomic) Signaling Pathway
The classical pathway involves the binding of progesterone to its intracellular receptors (PR-A and PR-B), which are members of the nuclear receptor superfamily. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs), leading to the regulation of target gene transcription. This genomic mechanism is responsible for many of the long-term effects of progesterone on cellular processes like proliferation and differentiation.
Non-Classical (Non-Genomic) Signaling Pathway
Progesterone can also initiate rapid signaling events that are independent of gene transcription. These non-genomic actions are often mediated by membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades, such as the MAPK pathway. This can, in turn, influence the activity of other signaling molecules and transcription factors.
Caption: Overview of genomic and non-genomic progesterone signaling pathways.
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 4. Progesterone Receptor Signaling in the Uterus Is Essential for Pregnancy Success [mdpi.com]
- 5. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Progesterone-d9 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on high-purity Progesterone-d9, a deuterated analog of the endogenous steroid hormone progesterone. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical methods.
Introduction
This compound (Pregn-4-ene-3,20-dione-d9) is a synthetic, stable isotope-labeled form of progesterone where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass than its unlabeled counterpart, while maintaining nearly identical chemical and physical properties.[1] This characteristic makes this compound an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise measurements.[1]
Commercial Suppliers and Product Specifications
A number of reputable suppliers provide high-purity this compound for research purposes. The quality and specifications of the product can vary between suppliers. Below is a comparative summary of the quantitative data available from prominent commercial sources.
| Supplier | Product Number | Purity Specification | Isotopic Enrichment/Purity | Formulation | CAS Number |
| Cerilliant (MilliporeSigma) | P-070 | Not specified on product page | Not specified on product page | 100 µg/mL in Acetonitrile | 15775-74-3 |
| LGC Standards | CDN-D-5385 | >95% (HPLC) | 98 atom % D, min 98% Chemical Purity | Neat | 15775-74-3 |
| Cayman Chemical | 25047 | ≥98% | ≥99% deuterated forms (d1-d9); ≤1% d0 | Solid | 15775-74-3 |
| Cambridge Isotope Laboratories, Inc. | DLM-7953 | 98% | Not specified on product page | Neat | 15775-74-3 |
| CDN Isotopes | D-5385 | Not specified on product page | 98 atom % D | Not specified on product page | 15775-74-3 |
| Selleck Chemicals | E8259 | Not specified on product page | Not specified on product page | Powder | 15775-74-3 |
| HPC Standards | 689061 | Not specified on product page | Not specified on product page | 100 µg/ml in Acetonitrile | 15775-74-3 |
| Acanthus Research Inc. | PGT-16-001 | Not specified on product page | Not specified on product page | Not specified on product page | N/A |
Synthesis of this compound
The synthesis of this compound typically involves the introduction of deuterium atoms into the progesterone scaffold. This can be achieved through various chemical strategies, including:
-
Deuterium Exchange Reactions: Utilizing deuterium oxide (D₂O) in the presence of a catalyst to exchange protons for deuterons at specific positions on the progesterone molecule, often at carbons alpha to carbonyl groups.
-
Synthesis from Deuterated Precursors: Incorporating deuterated building blocks into the established steroid synthesis pathways to create the final deuterated progesterone molecule.
The general biosynthetic pathway of progesterone starts from cholesterol, which is converted to pregnenolone. Progesterone is then synthesized from pregnenolone by the action of the 3-beta-hydroxysteroid dehydrogenase/delta-5-4 isomerase enzyme. The deuteration process for this compound is a chemical modification of this naturally occurring steroid.
Caption: General pathway for the synthesis of this compound.
Experimental Protocols: this compound as an Internal Standard
This compound is predominantly used as an internal standard for the accurate quantification of progesterone in various biological matrices, such as plasma, serum, and saliva. Below are detailed methodologies for its application in GC-MS and LC-MS/MS analysis.
Workflow for Quantitative Analysis using this compound
The general workflow for using this compound as an internal standard in a quantitative assay involves several key steps, from sample preparation to data analysis.
Caption: General workflow for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific method for the quantification of progesterone.
1. Sample Preparation (QuEChERS-based)
-
To 500 µL of plasma in a centrifuge tube, add 25 µL of this compound internal standard solution (1 µg/mL).
-
Add 475 µL of acetonitrile for protein precipitation.
-
Add a mixture of magnesium sulfate and sodium chloride to induce phase separation.
-
Vortex and centrifuge the sample.
-
The supernatant is then directly injected into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Progesterone: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on the instrument).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is another powerful technique for progesterone analysis, often requiring derivatization to improve the volatility and chromatographic behavior of the steroid.
1. Sample Preparation and Derivatization
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate steroids from the biological matrix.
-
Derivatization: The extracted and dried residue is derivatized to form, for example, trimethylsilyl (TMS) or heptafluorobutyrate (HFB) derivatives. This is a critical step to enhance the thermal stability and volatility of progesterone for GC analysis.
2. Chromatographic Conditions
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A low-bleed, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, with initial temperatures around 150°C ramping up to over 300°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS.
-
Monitored Ions: Specific ions for the derivatized progesterone and this compound are monitored for quantification.
Conclusion
High-purity this compound is an indispensable tool for researchers and scientists in the fields of endocrinology, clinical chemistry, and drug development. Its use as an internal standard in GC-MS and LC-MS/MS assays ensures the highest level of accuracy and precision in the quantification of progesterone. This technical guide provides a comprehensive overview of the commercially available this compound, its synthesis, and detailed experimental protocols for its application, serving as a valuable resource for laboratory professionals.
References
An In-depth Technical Guide to the Stability and Storage of Progesterone-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for progesterone-d9, a deuterated analog of progesterone widely used as an internal standard in analytical chemistry. Understanding the stability profile of this compound is critical for ensuring the accuracy and reliability of quantitative analyses in research, clinical diagnostics, and pharmaceutical development. This document outlines storage recommendations for both the solid compound and its solutions, details experimental protocols for stability testing, and provides context on the biological pathways of its non-deuterated counterpart.
This compound: Properties and General Recommendations
This compound is a synthetic, stable isotope-labeled form of progesterone where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, allowing for its use as an internal standard in mass spectrometry-based assays to correct for variability during sample preparation and analysis. Its chemical and physical properties are nearly identical to endogenous progesterone, making it an ideal tracer.[1]
General Handling and Safety:
This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. It is intended for research use only and is not for human or veterinary use.
Stability and Storage Conditions
The stability of this compound is dependent on its physical state (solid or in solution) and the environmental conditions to which it is exposed.
Solid Form:
When stored as a solid, this compound is highly stable.[2]
In Solution:
The stability of this compound in solution is less than in its solid form and is highly dependent on the solvent and storage temperature. It is soluble in organic solvents such as acetonitrile, methanol, and ethanol. For stock solutions, the following storage conditions are recommended to minimize degradation.[3]
| Physical State | Storage Temperature | Duration of Stability |
| Solid | -20°C | ≥ 4 years[2] |
| Stock Solution | -80°C | Up to 6 months[3] |
| Stock Solution | -20°C | Up to 1 month |
Note: It is recommended to prepare fresh working solutions from the stock solution and to minimize freeze-thaw cycles.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound as an internal standard, its stability can be assessed using stability-indicating analytical methods, typically following guidelines such as those from the International Council for Harmonisation (ICH). Forced degradation studies are a key component of this assessment, designed to evaluate the compound's stability under various stress conditions.
3.1. General Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound.
3.2. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. The following are typical conditions used for progesterone, which can be adapted for this compound.
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60°C | 24 hours |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 24 hours |
| Thermal Degradation | Dry Heat | 105°C | 24 hours |
| Photolytic Degradation | UV light (254 nm) and Cool White Fluorescent Light | Room Temperature | 7 days |
3.3. Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is commonly employed.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 245 nm or Mass Spectrometry (for this compound)
Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Progesterone Signaling Pathway Overview
While this compound is primarily used as an analytical standard, understanding the biological role of its non-deuterated counterpart is essential for researchers in endocrinology and related fields. Progesterone exerts its effects through both genomic and non-genomic signaling pathways.
4.1. Genomic Signaling Pathway
The classical, or genomic, pathway involves the binding of progesterone to its intracellular receptors (PR-A and PR-B), which then translocate to the nucleus and act as transcription factors to regulate gene expression.
4.2. Non-Genomic Signaling Pathway
Progesterone can also elicit rapid cellular responses through non-genomic pathways by interacting with membrane-bound progesterone receptors (mPRs). This interaction can activate various intracellular signaling cascades, such as the MAPK pathway.
Conclusion
This compound is a stable compound when stored correctly in its solid form at -20°C. Solutions of this compound are less stable and require storage at ultra-low temperatures (-80°C) for long-term use. For accurate and reproducible results in quantitative assays, it is imperative to adhere to these storage guidelines and to verify the stability of the compound using validated stability-indicating methods, especially when used over extended periods or in new formulations. The experimental protocols and background information provided in this guide serve as a valuable resource for researchers and professionals working with this compound.
References
Introduction: The Imperative for Internal Standards in Quantitative Analysis
An In-depth Technical Guide on the Mechanism of Action of Progesterone-d9 as an Internal Standard
In the fields of clinical chemistry, pharmaceutical research, and drug development, the accurate quantification of endogenous molecules like progesterone is paramount. Bioanalytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations that can compromise accuracy and precision. These variations arise from sample loss during multi-step extraction procedures and from matrix effects, where co-eluting substances from the biological sample can suppress or enhance the ionization of the target analyte.
To correct for these potential inaccuracies, an internal standard (IS) is employed. An ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte of interest but is sufficiently different to be distinguished by the analytical instrument. This compound, a deuterated form of progesterone, serves as the gold standard for this purpose in the quantification of progesterone.[1][2] This guide elucidates the mechanism by which this compound functions as an internal standard, details experimental protocols, presents quantitative performance data, and illustrates the underlying principles of its application.
Core Mechanism: Isotope Dilution Mass Spectrometry
The "mechanism of action" for this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (ID-MS) . This is considered the definitive method for quantitative analysis due to its high accuracy and precision.
The core principle is as follows:
-
Spiking : A precise, known amount of this compound is added to every sample, calibrator, and quality control standard at the very beginning of the sample preparation process.[3]
-
Physicochemical Homogeneity : this compound is structurally identical to progesterone, with the sole difference being the replacement of nine hydrogen atoms with their heavier isotope, deuterium.[4] This minimal change does not significantly alter its chemical properties. Therefore, during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), this compound experiences the same degree of loss or recovery as the endogenous, non-labeled progesterone (the analyte).[1]
-
Co-elution : In the liquid chromatography (LC) phase, this compound exhibits nearly identical retention times to progesterone, meaning they elute from the chromatography column together.
-
Mass Spectrometric Distinction : The key difference is their mass. The nine deuterium atoms give this compound a higher molecular weight (approx. 323.5 g/mol ) compared to progesterone (approx. 314.5 g/mol ). The tandem mass spectrometer (MS/MS) is programmed to specifically monitor the unique precursor-to-product ion transitions for both the analyte and the internal standard simultaneously.
-
Ratio-Based Quantification : The instrument measures the peak area response for the analyte and the peak area response for the internal standard. A ratio of these two areas is calculated. Because both compounds are affected proportionally by experimental variations, their ratio remains constant regardless of sample loss or matrix effects. The concentration of the unknown progesterone in a sample is then calculated by comparing its analyte/IS ratio to the ratios from a calibration curve prepared with known concentrations of progesterone.
This ratiometric approach effectively nullifies analytical variability, leading to highly reliable and reproducible results.
Visualizing the Process and Principle
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Caption: Experimental workflow for progesterone quantification using this compound as an internal standard.
Caption: Logical diagram illustrating how this compound corrects for analytical errors.
Example Experimental Protocol: Quantification in Plasma
This section provides a representative, detailed methodology synthesized from validated LC-MS/MS methods.
4.1 Materials and Reagents
-
Standards: Progesterone and this compound analytical standards.
-
Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, methyl tert-butyl ether.
-
Reagents: Formic acid, ammonium acetate, ultrapure water.
-
Biological Matrix: Drug-free plasma for calibrators and quality controls.
4.2 Sample Preparation (Salting-Out Assisted Liquid/Liquid Extraction)
-
Pipette 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (e.g., at 50 ng/mL) to each tube and vortex briefly.
-
Add 700 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Add a salting-out agent (e.g., magnesium sulfate and sodium chloride mixture). Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial for injection.
4.3 LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.45 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Quantitative Performance Data
The use of this compound enables the development of highly sensitive, linear, and robust assays. The tables below summarize typical validation parameters from published methods.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Progesterone | 315.20 | 109.10 | |
| Progesterone | 315.5 | 97.2 | |
| This compound | 324.26 | 113.07 |
| this compound | 324.3 | 113.1 | |
Table 2: Method Validation and Performance Characteristics
| Parameter | Reported Value | Biological Matrix | Reference |
|---|---|---|---|
| Linearity Range | 0.05 - 20.00 ng/mL | Rat Plasma | |
| 5 - 100 ng/mL | Mouse Serum | ||
| 1 - 200 ng/mL | Rabbit Plasma | ||
| 20.0 - 40,000.0 pg/mL | Human Plasma | ||
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Rat Plasma | |
| 1 ng/mL | Rabbit Plasma | ||
| 20 pg/mL | Human Plasma | ||
| Intra-day Precision (%RSD) | < 6.7% | Rat Plasma | |
| 0.74 - 8.5% | Mouse Serum | ||
| Inter-day Precision (%RSD) | < 6.7% | Rat Plasma | |
| Accuracy (% Nominal or % Error) | 94.0 - 103.7% | Rat Plasma | |
| 1.6 - 14.4% (% Error) | Mouse Serum |
| Extraction Recovery | 86.0% - 103% | Rabbit Plasma | |
%RSD: Percent Relative Standard Deviation
Conclusion
This compound is not merely a reagent but a crucial component that enables the highest standard of analytical accuracy in progesterone quantification. Its mechanism of action is based on the robust principles of isotope dilution. By perfectly mimicking the behavior of endogenous progesterone through every step of the analytical process while remaining distinct in mass, it allows for the reliable correction of inevitable experimental variations. The data presented demonstrates that methods properly employing this compound as an internal standard achieve the low limits of detection, broad linear ranges, and high degrees of precision and accuracy required for rigorous scientific research, clinical diagnostics, and pharmaceutical development.
References
- 1. This compound | 15775-74-3 | Benchchem [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Key differences between progesterone and Progesterone-d9
An In-depth Technical Guide to the Core Differences Between Progesterone and Progesterone-d9
Introduction
Progesterone is an endogenous steroid hormone critical to the menstrual cycle, pregnancy, and embryogenesis. In the realms of pharmaceutical research and clinical diagnostics, accurate quantification of endogenous compounds like progesterone is paramount. This necessitates the use of highly specific and reliable analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The gold standard for such quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS). This compound is the deuterated analog of progesterone, designed specifically for this purpose.[1]
This technical guide provides a comprehensive comparison between progesterone and this compound, detailing the fundamental differences in their chemical, physical, and metabolic properties. It explores the practical implications of these differences, particularly concerning their application in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work.
Chemical and Physical Properties
The core difference between progesterone and this compound lies in their isotopic composition. In this compound, nine hydrogen (¹H) atoms at specific, metabolically stable positions have been replaced with deuterium (²H) atoms.[2] The formal name for this compound is pregn-4-ene-3,20-dione-2,2,4,6,6,17,21,21,21-d9.[2] This isotopic substitution results in a molecule that is chemically and structurally almost identical to progesterone but has a higher molecular weight.
The physical properties of this compound are nearly identical to those of progesterone, which is crucial for its function as an internal standard. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, minimizing analytical variability.[1]
Table 1: Comparison of Physicochemical Properties
| Property | Progesterone | This compound | Reference(s) |
| Molecular Formula | C₂₁H₃₀O₂ | C₂₁H₂₁D₉O₂ | [3] |
| Molecular Weight | ~314.46 g/mol | ~323.52 g/mol | |
| Monoisotopic Mass | ~314.22458 Da | ~323.28107 Da | |
| CAS Number | 57-83-0 | 15775-74-3 | |
| Melting Point | 128-131 °C | 128-132 °C | |
| Appearance | White to off-white solid | Off-white to pale yellow solid | |
| Solubility | Soluble in acetone, ethanol, chloroform | Soluble in acetonitrile, ethanol, methanol, acetone, chloroform |
Spectroscopic Differences
The isotopic labeling of this compound introduces distinct and predictable differences in its spectroscopic properties compared to progesterone, which are fundamental to its use in analytical chemistry.
Mass Spectrometry (MS)
In mass spectrometry, this compound is easily distinguished from progesterone due to its mass difference of +9 Daltons. This mass shift allows a mass spectrometer to detect both compounds simultaneously, even if they co-elute chromatographically. In tandem mass spectrometry (MS/MS), both the precursor and product ions of this compound will have a mass shift corresponding to the number of deuterium atoms in the fragment. This high degree of separation in the mass-to-charge ratio (m/z) ensures that there is no cross-talk or interference between the analyte and the internal standard signals.
Table 2: Example Mass Spectrometry Parameters for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Reference(s) |
| Progesterone | 315.2 / 315.3 | 97 / 109.1 | ESI+ | |
| This compound | 324.3 | 100 / 113 | ESI+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of the two compounds show clear differences:
-
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons at the 2, 4, 6, 17, and 21 positions are absent because they have been replaced by deuterium.
-
²H NMR: A deuterium NMR spectrum of this compound would show signals for the deuterium atoms at the labeled positions.
-
¹³C NMR: In the carbon-13 NMR spectrum, the carbons directly bonded to deuterium atoms (C2, C4, C6, C17, C21) will exhibit splitting into multiplets due to C-D coupling and will have a significantly reduced signal intensity due to the loss of the Nuclear Overhauser Effect (NOE) from the attached protons.
Biological and Metabolic Differences
Receptor Binding and Biological Activity
Stable isotope labeling is not expected to alter the fundamental biological activity of a molecule. This compound is anticipated to have the same binding affinity for the nuclear progesterone receptor (nPR) and membrane progesterone receptors (mPRs) as unlabeled progesterone. Progesterone itself is a potent agonist of the human progesterone receptor, with an EC₅₀ value of approximately 0.5 nM. The three-dimensional structure and electronic properties governing receptor-ligand interactions remain virtually unchanged by the substitution of hydrogen with deuterium. Therefore, this compound is presumed to elicit the same biological response as progesterone.
Figure 1: Simplified Progesterone Signaling Pathways.
Metabolism and the Kinetic Isotope Effect (KIE)
Progesterone is extensively metabolized in the body, primarily by cytochrome P450 enzymes (e.g., CYP3A4) and aldo-keto reductases (e.g., 5α-reductase and 5β-reductase). The major metabolic pathways involve hydroxylation and reduction reactions.
The substitution of hydrogen with deuterium can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the reaction rate.
This compound is deuterated at positions 2, 4, 6, 17, and 21. While many of these positions are chosen for their relative metabolic stability to prevent isotope loss during analysis, deuteration at sites susceptible to enzymatic attack could potentially retard its metabolism compared to progesterone. This potential for altered metabolic clearance is a key difference, though it does not impact its utility as an internal standard in in vitro assays or when co-administered and analyzed from the same sample.
Application as an Internal Standard in Bioanalysis
The primary and critical application of this compound is as an internal standard for the accurate quantification of progesterone in complex biological matrices like plasma, serum, or tissue homogenates. An ideal internal standard should have physicochemical properties nearly identical to the analyte but be clearly distinguishable by the detector.
Key advantages of using this compound:
-
Correction for Sample Loss: It accurately accounts for any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Correction for Matrix Effects: It compensates for ion suppression or enhancement in the mass spectrometer source, a common issue in bioanalysis.
-
Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the method achieves high accuracy and reproducibility.
Figure 2: Workflow for Progesterone Quantification.
Experimental Protocols
Protocol: Quantification of Progesterone in Human Plasma via LC-MS/MS
This protocol provides a generalized methodology for the determination of progesterone in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Progesterone and this compound certified reference standards.
-
Human plasma (K₂-EDTA).
-
HPLC-grade acetonitrile, methanol, and water.
-
HPLC-grade formic acid.
-
96-well collection plates.
2. Standard and Internal Standard Preparation:
-
Prepare primary stock solutions of progesterone and this compound in methanol (e.g., at 1 mg/mL).
-
Prepare a series of working standard solutions of progesterone by serial dilution for the calibration curve (e.g., 0.1 to 100 ng/mL).
-
Prepare a working internal standard (IS) solution of this compound (e.g., at 20 ng/mL) in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.
-
Add 25 µL of the working IS solution (this compound) to all wells except for blank matrix samples.
-
Add 300 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 30% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6495 or Sciex API 4000).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
5. Data Analysis:
-
Integrate the peak areas for both progesterone and this compound.
-
Calculate the peak area ratio (Progesterone / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of progesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Figure 3: Flowchart of a typical bioanalytical protocol.
Conclusion
The key difference between progesterone and this compound is the isotopic substitution of nine hydrogen atoms with deuterium, resulting in a +9 Da mass increase. While this modification has a negligible effect on the compound's physicochemical properties and biological receptor binding affinity, it creates a distinct mass spectrometric signature and may introduce a kinetic isotope effect, potentially slowing its metabolic clearance. This unique combination of properties makes this compound an indispensable tool in modern bioanalysis, serving as the gold-standard internal standard for the accurate and precise quantification of progesterone in complex biological matrices.
References
An In-depth Technical Guide to the Applications of Deuterated Steroids in Research
For Researchers, Scientists, and Drug Development Professionals
Deuterated steroids, synthetic steroid molecules where one or more hydrogen atoms have been replaced by their stable isotope deuterium, have become indispensable tools in modern scientific research. This technical guide provides a comprehensive overview of the core applications of deuterated steroids, with a focus on their use as internal standards in mass spectrometry, their role in metabolic studies, and their emerging potential as therapeutic agents with enhanced pharmacokinetic profiles.
Deuterated Steroids as Internal Standards in Mass Spectrometry
One of the most widespread applications of deuterated steroids is their use as internal standards (IS) in quantitative analysis by mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][][4][5] The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization and fragmentation, but is distinguishable by its higher mass. Deuterated steroids are ideal for this purpose as their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. This minimizes variations in sample recovery and matrix effects, leading to highly accurate and precise quantification of endogenous steroids in complex biological matrices like serum, plasma, and urine.
Data Presentation: Performance of Deuterated Steroids as Internal Standards
The use of deuterated internal standards significantly improves the analytical performance of steroid hormone assays. The following table summarizes key performance metrics from studies utilizing this methodology.
| Analyte | Internal Standard | Method | Matrix | Within-day CV (%) | Between-day CV (%) | Recovery (%) | Reference |
| 12 Steroids | Deuterium labeled IS for each analyte | HPLC-MS/MS | Serum | <11.5 | 3.5 - 12.2 | 90 - 110 | |
| Androstenedione | ¹³C₃-labeled androstenedione | LC-MS/MS | Serum/Plasma | <2 (5-12 ng/mL), 3.5 (1.5 ng/mL), 5.2 (0.05 ng/mL) | - | 95 - 105 (serum), 91 - 103 (plasma) |
CV: Coefficient of Variation
Experimental Protocol: Quantification of Serum Steroids using Isotope Dilution LC-MS/MS
This protocol provides a generalized methodology for the simultaneous quantification of multiple steroids in human serum using deuterated internal standards.
Materials:
-
Serum sample
-
Acetonitrile
-
Water (HPLC grade)
-
Deuterated internal standard mix (containing a deuterated analog for each steroid to be quantified)
-
C8 HPLC column
-
Triple-quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To 200 µL of serum, add 300 µL of acetonitrile containing the deuterated internal standards.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer 450 µL of the supernatant and dilute with 900 µL of water.
-
-
LC-MS/MS Analysis:
-
Inject 1000 µL of the diluted supernatant onto a C8 HPLC column.
-
Wash the column for 3 minutes to remove interfering substances.
-
Elute the steroids from the column using a gradient elution program.
-
Perform quantitation using multiple reaction monitoring (MRM) on the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the endogenous steroid to the peak area of its corresponding deuterated internal standard.
-
Quantify the concentration of the endogenous steroid by comparing this ratio to a calibration curve generated using known concentrations of non-labeled standards and a fixed concentration of the deuterated internal standards.
-
Visualization: Workflow for Steroid Quantification
Caption: Workflow for quantifying serum steroids using LC-MS/MS with deuterated internal standards.
Applications in Metabolic and Biosynthetic Studies
Deuterated steroids are invaluable tracers for elucidating the complex pathways of steroid biosynthesis and metabolism. By administering a deuterated steroid to a biological system (in vivo or in vitro), researchers can track its conversion into various metabolites using mass spectrometry. This approach allows for the identification of novel metabolic pathways, the determination of hormone production rates, and the investigation of enzyme kinetics.
Experimental Protocol: Tracing Steroid Metabolism
This protocol outlines a general method for studying the metabolism of a deuterated steroid in a cell culture system.
Materials:
-
Cell culture of interest (e.g., hepatocytes, adrenal cells)
-
Deuterated steroid of interest (e.g., [6,7,7-²H₃]progesterone)
-
Cell culture medium and supplements
-
Solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Culture the cells to the desired confluency.
-
Replace the culture medium with fresh medium containing the deuterated steroid at a known concentration.
-
Incubate the cells for a specific period.
-
-
Extraction:
-
Collect the culture medium.
-
Extract the steroids from the medium using an organic solvent like ethyl acetate.
-
Evaporate the solvent to concentrate the steroid metabolites.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Analyze the sample using LC-MS/MS to identify and quantify the deuterated metabolites. The mass shift introduced by the deuterium label allows for the clear distinction between the administered steroid, its metabolites, and endogenous, non-labeled steroids.
-
Visualization: Steroid Biosynthesis Pathway
Caption: Simplified overview of the human steroid biosynthesis pathway.
Deuterated Steroids in Drug Development
A more recent and exciting application of deuterated steroids is in the field of drug development. The "deuterium switch" or "deuterium-containing drug" strategy involves replacing hydrogen atoms with deuterium at specific positions in a drug molecule to alter its pharmacokinetic profile. This modification is based on the kinetic isotope effect (KIE) , where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.
This increased bond strength can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By retarding metabolic breakdown, deuteration can lead to several therapeutic advantages:
-
Increased drug exposure and half-life: The drug remains in the body for a longer period.
-
Reduced dosing frequency: This can improve patient compliance.
-
Lower required dose: This can potentially reduce side effects.
-
Altered metabolite profile: Deuteration can shift metabolism away from the formation of toxic or reactive metabolites, improving the drug's safety profile.
Data Presentation: Pharmacokinetic Impact of Deuteration
The following table illustrates the significant impact of deuteration on the pharmacokinetic parameters of methadone in a preclinical study.
| Compound | Area Under the Curve (AUC) | Maximum Concentration (Cmax) | Clearance (L/h/kg) | Reference |
| Methadone | - | - | 4.7 ± 0.8 | |
| d₉-Methadone | 5.7-fold increase | 4.4-fold increase | 0.9 ± 0.3 |
Visualization: The Deuterium Kinetic Isotope Effect
Caption: The kinetic isotope effect slows the metabolism of deuterated drugs.
Conclusion
Deuterated steroids are versatile and powerful tools that have significantly advanced research in endocrinology, analytical chemistry, and pharmacology. From enabling highly accurate quantification of endogenous hormones to unraveling complex metabolic pathways and offering a novel strategy for drug development, the applications of these stable isotope-labeled compounds continue to expand. As analytical instrumentation becomes more sensitive and our understanding of drug metabolism deepens, the role of deuterated steroids in both basic and clinical research is set to become even more prominent.
References
The Role of Progesterone-d9 in Advancing Metabolic Profiling Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic profiling, a key discipline in the post-genomic era, provides a functional readout of the physiological state of a biological system. The accuracy and reliability of these studies hinge on the ability to precisely quantify endogenous metabolites. Stable isotope-labeled internal standards are the gold standard for achieving this, and Progesterone-d9 has emerged as a critical tool for the quantification of progesterone in various biological matrices.[1] This deuterated analog, containing nine deuterium atoms, offers a significant mass shift, making it easily distinguishable from unlabeled progesterone in mass spectrometric analyses and thereby enhancing the accuracy and sensitivity of measurements.[1] This technical guide provides a comprehensive overview of the application of this compound in metabolic profiling, detailing experimental protocols, data presentation, and the underlying principles of its use.
Core Principles: The Advantage of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard like this compound is fundamental to robust quantitative bioanalysis.[2] It is introduced at the beginning of the sample preparation process to mimic the behavior of the native analyte throughout the entire analytical procedure.[1] This strategy effectively corrects for analyte loss during sample processing and for variations in ionization efficiency in the mass spectrometer, two major sources of imprecision in LC-MS/MS analysis.[1] While other stable isotopes like ¹³C and ¹⁵N can be used, deuterium is often preferred due to the abundance of hydrogen in organic molecules, making deuterated standards a more accessible and cost-effective option.
However, it is crucial to be aware of the "deuterium isotope effect," which can sometimes cause a slight shift in chromatographic retention time relative to the unlabeled analyte. Careful method development and validation are therefore essential to ensure accurate quantification.
Quantitative Data Summary
The precise quantification of progesterone using this compound relies on optimized mass spectrometry parameters. The following tables summarize key quantitative data for the application of this compound in metabolic profiling studies.
Table 1: Physicochemical Properties of Progesterone and this compound
| Property | Progesterone | This compound |
| CAS Number | 57-83-0 | 15775-74-3 |
| Molecular Formula | C₂₁H₃₀O₂ | C₂₁²H₉H₂₁O₂ |
| Molecular Weight | ~314.46 g/mol | ~323.52 g/mol |
| Monoisotopic Mass | ~314.2246 Da | ~323.2811 Da |
Table 2: Exemplary Mass Spectrometry Parameters for Progesterone and this compound
Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, is the method of choice for quantifying progesterone with this compound as an internal standard. This involves selecting a specific precursor ion and monitoring a specific product ion after fragmentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Progesterone | 315.2 | 97.1 | |
| Progesterone | 315.2 | 109.1 | |
| This compound | 324.2 | 100.1 | |
| This compound | 324.2 | 114.1 |
Note: Optimal collision energies are instrument-dependent and require empirical determination.
Experimental Protocols
A robust and validated experimental protocol is paramount for obtaining reliable and reproducible results in metabolic profiling studies. The following section outlines a typical workflow for the quantification of progesterone in biological samples using this compound.
Sample Preparation (QuEChERS-based for Plasma)
This protocol is adapted from a method for progesterone quantification in rabbit plasma.
a. Materials:
-
Biological matrix (e.g., plasma)
-
This compound internal standard solution (concentration to be optimized, e.g., 50 ng/mL)
-
Acetonitrile
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
b. Procedure:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Spike the plasma with a known amount of this compound internal standard solution.
-
Add 800 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Add a mixture of 150 mg of MgSO₄ and 50 mg of NaCl.
-
Vortex again for 1 minute to facilitate phase separation.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant (acetonitrile layer) and transfer it to a new tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
b. Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to achieve good separation of progesterone from other matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
MRM Transitions: Monitor the transitions listed in Table 2.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of both progesterone and this compound for each sample.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of progesterone to the peak area of this compound against the known concentrations of progesterone standards.
-
Quantification: Determine the concentration of progesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a metabolic profiling study utilizing this compound.
Caption: General experimental workflow for progesterone quantification.
Progesterone Metabolism Pathway
Understanding the metabolic fate of progesterone is crucial for interpreting metabolic profiling data. The following diagram outlines the primary metabolic pathways of progesterone.
Caption: Simplified metabolic pathway of progesterone.
Conclusion
This compound is an indispensable tool in modern metabolic profiling, enabling the accurate and precise quantification of endogenous progesterone. Its use as an internal standard corrects for analytical variability, leading to high-quality, reproducible data that is essential for advancing our understanding of endocrinology, drug development, and various disease states. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to incorporate this compound into their metabolic profiling workflows, ultimately contributing to more robust and impactful scientific discoveries.
References
Methodological & Application
Application Notes and Protocols for Progesterone-d9 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of progesterone in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Progesterone-d9 as an internal standard.
Introduction
Progesterone is a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1][2] Accurate quantification of progesterone in biological samples is essential for various research fields, including endocrinology, clinical chemistry, and pharmacokinetic studies.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for progesterone analysis, overcoming the limitations of traditional immunoassays.[5]
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This compound, a deuterated form of progesterone, is an ideal internal standard as it shares nearly identical chemical and physical properties with the analyte. This ensures that it co-elutes during chromatography and exhibits similar ionization efficiency, effectively compensating for variations during sample preparation and analysis, leading to highly accurate and precise results.
Experimental Protocols
Several methods for sample preparation and LC-MS/MS analysis have been developed and validated. The choice of method may depend on the biological matrix, required sensitivity, and available equipment.
Protocol 1: Salting-Out Assisted Liquid/Liquid Extraction (SALLE) for Rat Plasma
This protocol is suitable for the analysis of progesterone in rat plasma and offers a balance of simplicity and effectiveness.
1. Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of this compound internal standard solution (concentration to be optimized, e.g., 50 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Add 150 mg of a salting-out agent (e.g., a mixture of magnesium sulfate and sodium chloride).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it directly into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: CAPCELL PAK C18 MGIII (100 mm × 2.0 mm, 5 µm) or equivalent.
-
Mobile Phase: Gradient elution with Methanol (A) and 0.1% Formic Acid in Water (B).
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 5 µL.
-
MS System: API 4000 LC-MS/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Protocol 2: Protein Precipitation for Human Plasma
This is a rapid and straightforward method suitable for high-throughput analysis.
1. Sample Preparation:
-
To a suitable volume of human plasma, add this compound internal standard (e.g., to a final concentration of 10 ng/mL).
-
Add three volumes of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and inject it into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: Typically between 0.3 and 0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
Detection: MRM.
Protocol 3: QuEChERS-Based Method for Rabbit Plasma
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation.
1. Sample Preparation:
-
To 500 µL of rabbit plasma, add 25 µL of this compound internal standard solution.
-
Add 1 mL of acetonitrile.
-
Add a salt mixture (e.g., 150 mg of MgSO₄ and 50 mg of NaCl).
-
Vortex thoroughly.
-
Centrifuge to separate the layers.
-
The supernatant can be directly injected for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: An LC 1290 coupled with a 6460 QQQ mass spectrometer or equivalent.
-
Column: Eclipse plus Agilent XD8 C18 column (150 × 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient of deionized water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.5 mL/minute.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
Detection: MRM.
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for progesterone analysis using this compound as an internal standard.
| Parameter | Method 1 (Rat Plasma) | Method 2 (Rabbit Plasma) | Method 3 (Human Plasma) | Method 4 (Mouse Serum) |
| Linearity Range | 0.05 - 20.00 ng/mL | 1 - 200 ng/mL | 0.5 - 1000 ng/mL | 5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | 0.9984 - 0.9998 | Not Specified |
| Intra-day Precision (%RSD) | < 6.7% | < 5.5% | < 15.24% (Low QC), < 5.38% (Other QCs) | 0.74 - 8.5% |
| Inter-day Precision (%RSD) | < 6.7% | Not Specified | < 15.24% (Low QC), < 5.38% (Other QCs) | Not Specified |
| Accuracy (% Nominal) | 94.0 - 103.7% | 86.0 - 103% (as Recovery) | Within ± 11.40% (Low QC), ± 7.24% (Other QCs) | 1.6 - 14.4% (% Error) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 1 ng/mL | 0.5 ng/mL | 5 ng/mL |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Progesterone | 315.20 | 109.10 | |
| This compound | 324.26 | 113.07 | |
| Progesterone | 315.3 | 109.1 | |
| Progesterone-d8 | 323.4 | 113.1 | |
| Progesterone | 315.0910 | Not Specified | |
| This compound | 324.1230 | Not Specified |
Visualizations
Caption: General workflow for progesterone analysis using LC-MS/MS.
Caption: Logical relationship of using an internal standard for accurate quantification.
References
- 1. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brighamandwomens.org [brighamandwomens.org]
- 3. Development and Validation of LC-MS/MS Assay for the Quantification of Progesterone in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 15775-74-3 | Benchchem [benchchem.com]
- 5. news-medical.net [news-medical.net]
Application Note: Quantification of Progesterone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of progesterone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Progesterone-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variations during sample preparation and analysis.[1][2] The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for clinical research, pharmacokinetic studies, and other applications requiring reliable progesterone measurement.
Introduction
Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[3] Accurate measurement of its concentration in plasma is vital for various research areas, including endocrinology, reproductive medicine, and drug development. While immunoassays have traditionally been used, they can suffer from a lack of specificity.[4][5] LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its superior specificity, sensitivity, and ability to multiplex. The use of a stable isotope-labeled internal standard, such as this compound, which is chemically and physically almost identical to the analyte, is critical for correcting analytical variability and achieving reliable quantification. This document provides a detailed protocol for the determination of progesterone in human plasma using this compound and LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of progesterone in human plasma is depicted below.
Caption: Workflow for Progesterone Quantification.
Materials and Reagents
-
Progesterone (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
-
Microcentrifuge Tubes
-
Autosampler Vials
Instrumentation
-
Liquid Chromatography System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex API 4000, Agilent 6460 Triple Quadrupole)
-
Analytical Column: Reversed-phase C18 column (e.g., 100 mm × 2.0 mm, 5 µm)
Detailed Protocols
Preparation of Stock and Working Solutions
-
Progesterone Stock Solution (1 mg/mL): Accurately weigh and dissolve progesterone reference standard in methanol.
-
This compound Stock Solution (100 µg/mL): Prepare by dissolving this compound in acetonitrile or as supplied.
-
Working Standards: Serially dilute the progesterone stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown plasma samples.
-
Pipette 200 µL of plasma into the appropriately labeled tubes.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Add 500 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
The logical flow of the analytical method is outlined below.
Caption: LC-MS/MS Analytical Method Overview.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 100 mm x 2.0 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or gradient elution may be used. A typical gradient starts at 50% B, ramps to 98% B, holds, and returns to initial conditions. |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
MRM Transitions
The following precursor-to-product ion transitions are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Progesterone | 315.2 / 315.3 | 109.1 / 97.0 |
| This compound | 324.26 | 113.07 |
| ** |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for progesterone and this compound using the instrument's software.
-
Response Ratio: Calculate the peak area ratio of progesterone to this compound for all standards, QCs, and samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Concentration Calculation: Determine the concentration of progesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The described method is typically validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. Representative performance data from published methods are summarized below.
| Parameter | Typical Value / Range |
| Linearity Range | 0.05 - 20.00 ng/mL or 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Nominal) | 94.0% - 103.7% |
| Intra-day Precision (% RSD) | < 6.7% |
| Inter-day Precision (% RSD) | < 6.7% |
| Recovery | 86.0% - 103% |
Conclusion
The LC-MS/MS method presented provides a highly specific, sensitive, and reliable approach for the quantification of progesterone in human plasma. The use of a deuterated internal standard, this compound, ensures accuracy by compensating for potential analytical variations. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a research setting. This application note offers a comprehensive protocol that can be adapted and validated in any laboratory equipped with standard LC-MS/MS instrumentation.
References
- 1. Development and Validation of LC-MS/MS Assay for the Quantification of Progesterone in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 15775-74-3 | Benchchem [benchchem.com]
- 3. eurofins.com [eurofins.com]
- 4. lcms.cz [lcms.cz]
- 5. news-medical.net [news-medical.net]
Application Note: High-Recovery Solid-Phase Extraction of Progesterone-d9 for Mass Spectrometry-Based Quantification
This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation of deuterated progesterone (Progesterone-d9) from biological matrices, intended for use as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for researchers, scientists, and drug development professionals requiring accurate and precise quantification of progesterone in complex samples such as plasma and serum.
This compound is a stable isotope-labeled internal standard essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of bioanalytical methods.[1][2] Solid-phase extraction is a widely adopted technique for sample cleanup and concentration, offering cleaner extracts and higher analyte recovery compared to traditional liquid-liquid extraction.[3][4] This protocol focuses on the use of reversed-phase SPE cartridges for the effective extraction of progesterone and its deuterated analog.
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is designed for the extraction of this compound from biological samples prior to LC-MS/MS analysis. This compound serves as an internal standard for the quantification of endogenous progesterone.[5]
Materials and Reagents:
-
SPE Cartridges: C18 or Oasis HLB (Hydrophilic-Lipophilic Balanced)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Sample Pre-treatment:
-
Thaw biological samples (e.g., plasma, serum) at room temperature.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Spike the supernatant with the this compound internal standard solution.
-
Dilute the sample with water to reduce viscosity and facilitate loading onto the SPE cartridge.
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. Ensure the sorbent remains wetted.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a consistent and slow flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-30% methanol in water) to remove polar interferences. This step is critical for removing matrix components that can cause ion suppression in the mass spectrometer.
-
Drying: Dry the cartridge under vacuum for approximately 5 minutes to remove any residual wash solvent.
-
Elution: Elute the this compound and progesterone with 1 mL of a strong organic solvent such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
Quantitative Data Summary
The following table summarizes typical performance characteristics of methods utilizing this compound as an internal standard with SPE for the quantification of progesterone.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 200 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL | |
| Intra-day Precision (%RSD) | < 6.7% | |
| Inter-day Precision (%RSD) | < 6.7% | |
| Accuracy (% Nominal) | 94.0 - 103.7% | |
| Recovery | 86.0 - 103% |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.
Caption: Solid-Phase Extraction Workflow for this compound.
Signaling Pathway (Illustrative)
While this compound itself is not part of a signaling pathway, it is used to quantify progesterone, which has well-defined signaling mechanisms. The following diagram illustrates the classical progesterone signaling pathway.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of LC-MS/MS Assay for the Quantification of Progesterone in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput and Efficient Sample Preparation Techniques for Progesterone-d9 Quantification in Human Serum by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides detailed protocols for three common sample preparation techniques for the quantification of Progesterone-d9 in human serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a step-by-step protocol, a visual workflow diagram, and a summary of expected quantitative performance data. The selection of the most appropriate technique will depend on the specific requirements of the assay, such as desired cleanliness of the extract, sample throughput, and cost considerations.
Introduction
Progesterone is a steroid hormone essential for the regulation of the menstrual cycle and pregnancy. Its deuterated analog, this compound, is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision. Effective sample preparation is a critical step to remove interferences from the complex serum matrix, such as proteins and phospholipids, which can cause ion suppression and adversely affect the performance of the LC-MS/MS assay. This document outlines and compares three robust methods for the extraction of this compound from human serum.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample preparation, making it suitable for high-throughput applications. It involves the addition of a water-miscible organic solvent to the serum sample to denature and precipitate proteins.
Experimental Protocol
-
To 100 µL of serum sample in a microcentrifuge tube, add a working solution of this compound internal standard.
-
Add 400 µL of cold acetonitrile to the sample.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant containing the analyte and internal standard.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE provides a cleaner extract compared to PPT.
Experimental Protocol
-
To 100 µL of serum sample in a glass tube, add a working solution of this compound internal standard.
-
Add 3.0 mL of an extraction solvent such as hexane or a 1:1 mixture of methyl tert-butyl ether (MTBE) and hexane.[3]
-
Vigorously shake or vortex the mixture for 20 minutes to ensure efficient extraction.[4]
-
Centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.[4]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Workflow Diagram
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted for analysis. This method typically yields the cleanest extracts.
Experimental Protocol
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of serum, add the this compound internal standard. Dilute the sample with an equal volume of water or a suitable buffer before loading it onto the conditioned SPE cartridge at a flow rate of approximately 0.1 mL/min.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of hexane to remove polar and non-polar interferences, respectively.
-
Elution: Elute the this compound with 1 mL of ethyl acetate at a flow rate of 0.1 mL/min.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Workflow Diagram
Quantitative Data Summary
The following table summarizes the performance characteristics of the described sample preparation techniques based on published data.
| Parameter | Protein Precipitation (QuEChERS) | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 86.0% - 103% | 70% - 80% | 87% - 101% |
| Throughput | High | Medium | Low to Medium |
| Extract Cleanliness | Low | Medium | High |
| Cost per Sample | Low | Low to Medium | High |
| Automation Potential | High | Medium | High |
Conclusion
The choice of sample preparation technique for this compound in serum is a critical decision that impacts the overall performance and efficiency of the bioanalytical method. Protein precipitation offers a rapid and cost-effective solution for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with moderate throughput. Solid-phase extraction delivers the highest level of extract purity, which is often necessary for achieving the lowest limits of quantification, albeit at a higher cost and lower throughput unless automated. Researchers should select the method that best aligns with their specific analytical goals and laboratory capabilities.
References
Application Notes and Protocols for the Quantification of Progesterone in Human Serum using Gas Chromatography-Mass Spectrometry (GC-MS) with Progesterone-d9 Internal Standard
Abstract
This document provides a detailed methodology for the quantitative analysis of progesterone in human serum samples using gas chromatography-mass spectrometry (GC-MS). The protocol incorporates a robust liquid-liquid extraction (LLE) procedure, followed by chemical derivatization to enhance analyte volatility and ionization efficiency. Progesterone-d9 is utilized as an internal standard to ensure high accuracy and precision. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive method for progesterone quantification in a clinical or research setting.
Introduction
Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Accurate measurement of its concentration in biological fluids is essential for various clinical diagnostics and research applications, including fertility assessment, monitoring of pregnancy, and in the development of hormonal therapies. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the quantification of steroids. However, the inherent low volatility of progesterone necessitates a derivatization step prior to GC-MS analysis. This protocol details a validated method employing trimethylsilyl (TMS) derivatization and the use of a deuterated internal standard (this compound) for precise and accurate quantification.
Experimental Protocols
Materials and Reagents
-
Progesterone certified reference material
-
This compound (isotopic internal standard)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Hexane, HPLC grade
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)
-
Pyridine, anhydrous
-
Human serum (drug-free)
-
Calibrated pipettes and sterile polypropylene tubes
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of progesterone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the progesterone stock solution with methanol to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the progesterone working standard solutions into blank human serum to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 75, and 750 ng/mL) in a similar manner.
Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Aliquoting: To 500 µL of serum sample, calibration standard, or QC in a polypropylene tube, add 50 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Extraction: Add 5 mL of MTBE to each tube. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Isolation of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried extract, add 50 µL of MSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Cap the vials tightly and heat at 65°C for 30 minutes.[1]
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Instrumental Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Progesterone-TMS: m/z 386 (Quantifier), m/z 371 (Qualifier) This compound-TMS: m/z 395 (Quantifier) |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
Data Presentation
Quantitative Method Validation Summary
The method should be validated for linearity, sensitivity, accuracy, precision, and recovery. The following table summarizes typical performance data for a validated GC-MS method for progesterone.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Recovery | > 90% |
Note: The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions.
Mandatory Visualizations
Caption: Experimental workflow for progesterone quantification.
Caption: Logical relationship of the analytical method.
References
Application Notes: Progesterone-d9 for Pharmacokinetic Studies of Progesterone
Introduction
Progesterone is an endogenous steroid hormone crucial for the menstrual cycle, pregnancy, and embryogenesis. Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of both endogenous and administered progesterone. To ensure accurate quantification of progesterone in biological matrices, a robust analytical method is required. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative mass spectrometry to correct for matrix effects and variations during sample preparation and analysis. Progesterone-d9, a deuterated analog of progesterone, serves as an ideal internal standard for these studies due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass-to-charge ratio (m/z). This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of progesterone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into the biological samples (e.g., plasma, serum) as an internal standard. Both progesterone and this compound are then extracted from the matrix, separated by liquid chromatography, and detected by a tandem mass spectrometer. The ratio of the peak area of progesterone to the peak area of this compound is used to calculate the concentration of progesterone in the sample, referencing a calibration curve prepared with known concentrations of progesterone and a constant concentration of this compound. This approach ensures high accuracy and precision by correcting for any analyte loss during sample processing and any fluctuations in the instrument's response.
Experimental Protocols
Several well-established protocols for the quantification of progesterone using this compound as an internal standard have been published. Below are detailed methodologies from representative studies.
Protocol 1: Salting-Out Assisted Liquid/Liquid Extraction (SALLE) for Rat Plasma
This protocol is adapted from a study developing and validating an LC-MS/MS assay for progesterone in rat plasma[1][2].
-
Materials and Reagents:
-
Progesterone and this compound analytical standards
-
Methanol (LC-MS grade)
-
Formic acid (0.1% aqueous solution)
-
Acetonitrile (LC-MS grade)
-
Magnesium sulfate and sodium chloride (for SALLE)
-
Ultrapure water
-
Rat plasma (blank)
-
-
Sample Preparation:
-
Thaw rat plasma samples at room temperature.
-
Pipette 500 µL of plasma into a 2 mL centrifuge tube.
-
Add 25 µL of this compound internal standard solution (e.g., 1 µg/mL in acetonitrile).
-
Add 475 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Add a mixture of magnesium sulfate and sodium chloride to induce phase separation.
-
Centrifuge the tubes at 6000 rpm for 10 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Progesterone: m/z 315.20 → 109.10.
-
This compound: m/z 324.26 → 113.07.
-
-
-
Protocol 2: QuEChERS-Based Sample Preparation for Rabbit Plasma
This protocol is based on a rapid and effective method for quantifying progesterone in rabbit plasma.
-
Materials and Reagents:
-
Progesterone and this compound analytical standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (0.1% in both water and acetonitrile)
-
Magnesium sulfate and sodium chloride (QuEChERS salts)
-
Ethanol
-
Ultrapure water
-
Rabbit plasma (blank)
-
-
Sample Preparation:
-
Bring rabbit plasma samples to room temperature.
-
Pipette 500 µL of plasma into a 2 mL centrifuge tube.
-
Add 25 µL of this compound internal standard solution (1 µg/mL).
-
Add 475 µL of acetonitrile.
-
Add a mixture of magnesium sulfate and sodium chloride for phase partitioning.
-
Vortex vigorously.
-
Centrifuge to separate the layers.
-
Collect the supernatant for direct injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Instrument: Agilent LC 1290.
-
Column: Eclipse plus Agilent XD8 C18 (150 × 2.1 mm, 3.5 µm).
-
Mobile Phase: Deionized water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: Start at 10% B for 2 minutes, increase to 90% B in 2.5 minutes, hold for 4 minutes, then return to 10% B in 1 minute.
-
Flow Rate: 0.5 mL/minute.
-
-
Mass Spectrometry:
-
Instrument: Agilent 6460 QQQ.
-
Ionization Mode: Positive electrospray ionization.
-
-
Protocol 3: Protein Precipitation for Human Plasma
This protocol utilizes a simple protein precipitation method for sample preparation from human plasma.
-
Materials and Reagents:
-
Progesterone and this compound (or d8-progesterone) analytical standards
-
Acetonitrile or other suitable organic solvent
-
Human plasma (K2-EDTA)
-
Ultrapure water
-
-
Sample Preparation:
-
Pipette a specific volume of human plasma into a centrifuge tube.
-
Add the internal standard solution (this compound or d8-progesterone).
-
Add a volume of cold acetonitrile (typically 3 times the plasma volume) to precipitate the proteins.
-
Vortex the sample thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube for analysis.
-
-
LC-MS/MS Conditions:
-
Mass Spectrometry:
-
Instrument: API 4000 LC-MS/MS system.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (using d8-progesterone):
-
Progesterone: m/z 315.3 → 109.1.
-
Progesterone-d8: m/z 323.4 → 113.1.
-
-
-
Data Presentation
Table 1: LC-MS/MS Parameters for Progesterone Quantification
| Parameter | Study 1 (Rat Plasma) | Study 2 (Rabbit Plasma) | Study 3 (Human Plasma) |
| Internal Standard | This compound | This compound | Progesterone-d8 |
| LC Column | CAPCELL PAK C18 MGIII (100x2.0mm, 5µm) | Eclipse plus Agilent XD8 C18 (150x2.1mm, 3.5µm) | Not Specified |
| Mobile Phase | Methanol and 0.1% Formic Acid (aq) | Water + 0.1% Formic Acid & Acetonitrile + 0.1% Formic Acid | Not Specified |
| Flow Rate | 0.45 mL/min | 0.5 mL/min | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Progesterone Transition | m/z 315.20 → 109.10 | Not Specified | m/z 315.3 → 109.1 |
| IS Transition | m/z 324.26 → 113.07 | Not Specified | m/z 323.4 → 113.1 |
Table 2: Method Validation Summary
| Parameter | Study 1 (Rat Plasma) | Study 2 (Rabbit Plasma) | Study 3 (Human Plasma) |
| Linearity Range | 0.05 - 20.00 ng/mL | 1 - 200 ng/mL | 0.5 - 1000 ng/mL |
| LLOQ | 0.05 ng/mL | 1 ng/mL | 0.5 ng/mL (500 pg/mL) |
| Intra-day Precision (%RSD) | < 6.7% | < 5.5% | < 10.59% at LLOQ, < 6.89% others |
| Inter-day Precision (%RSD) | < 6.7% | Not Specified | Not Specified |
| Accuracy (% Nominal) | 94.0 - 103.7% | Not Specified | ± 9.95% |
| Recovery | Not Specified | 86.0 - 103% | Not Specified |
Visualizations
Experimental Workflow for Pharmacokinetic Analysis of Progesterone
Caption: Workflow for a typical pharmacokinetic study of progesterone using this compound as an internal standard.
Logical Relationship of Isotope Dilution Method
Caption: Logical diagram illustrating the principle of isotope dilution for progesterone quantification using this compound.
References
Application Notes and Protocols: The Use of Progesterone-d9 in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary applications of Progesterone-d9 in endocrinology research, with a focus on its use as an internal standard in quantitative mass spectrometry. This document includes experimental protocols, quantitative data summaries, and diagrams of relevant biological pathways and workflows.
Introduction to this compound
This compound is a deuterated analog of progesterone, a critical steroid hormone in the menstrual cycle, pregnancy, and embryogenesis.[1][2][3][4] In endocrinology research, accurate quantification of endogenous progesterone levels is crucial for understanding physiological and pathological processes. This compound serves as an invaluable tool, primarily as an internal standard in isotope dilution mass spectrometry (IDMS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its nine deuterium atoms provide a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled progesterone, thereby correcting for matrix effects and variations during sample preparation and analysis.
Core Application: Internal Standard for Progesterone Quantification by LC-MS/MS
The gold standard for accurate and sensitive quantification of progesterone in biological matrices is LC-MS/MS, with this compound being the internal standard of choice. This method overcomes the limitations of traditional immunoassays, which can suffer from cross-reactivity with other steroids.
Summary of Quantitative Data from LC-MS/MS Studies
The following table summarizes key validation parameters from various studies that have utilized this compound for the quantification of progesterone in different biological matrices.
| Parameter | Study 1 (Rabbit Plasma) | Study 2 (Rat Plasma) | Study 3 (Human Plasma) |
| Linearity Range | 1 - 200 ng/mL | 0.05 - 20.00 ng/mL | 0.3 - 25 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.05 ng/mL | 0.3 ng/mL |
| Intra-day Precision (%RSD) | < 5.5% | < 6.7% | Not Reported |
| Inter-day Precision (%RSD) | Not Reported | < 6.7% | Not Reported |
| Accuracy (% Nominal) | 86.0% - 103% | 94.0% - 103.7% | Not Reported |
| Recovery | 86.0% - 103% | Not Reported | Not Reported |
Detailed Experimental Protocol: Quantification of Progesterone in Plasma/Serum by LC-MS/MS
This protocol is a generalized procedure based on common methodologies described in the literature.
2.2.1. Materials and Reagents
-
Progesterone standard
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (plasma or serum)
-
Solid Phase Extraction (SPE) cartridges or reagents for liquid-liquid extraction (LLE) or protein precipitation (PPT).
2.2.2. Sample Preparation (Protein Precipitation Method)
-
Thaw plasma/serum samples at room temperature.
-
To 100 µL of plasma/serum, add 10 µL of this compound working solution (concentration will depend on the expected range of endogenous progesterone).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2.2.3. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute progesterone, followed by a re-equilibration step.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 40°C.
2.2.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Progesterone: m/z 315.2 → 97.1 or m/z 315.2 → 109.1
-
This compound: m/z 324.3 → 100.1 or m/z 324.3 → 113.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
2.2.5. Data Analysis
-
Quantify progesterone by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of progesterone in the samples from the calibration curve.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for progesterone quantification.
Other Potential Applications in Endocrinology Research
While the primary use of this compound is in mass spectrometry, its properties as a stable isotope-labeled analog of progesterone suggest potential utility in other areas, although these are less commonly documented.
Metabolic Studies
This compound can be used to trace the metabolic fate of progesterone in vivo or in vitro. By administering this compound, researchers can use mass spectrometry to identify and quantify its metabolites, distinguishing them from endogenous pools. This is valuable for studying the activity of enzymes involved in steroid metabolism.
Pharmacokinetic (PK) Studies
In the development of new progesterone formulations or delivery systems, this compound can be used in conjunction with the unlabeled drug to assess bioavailability and other pharmacokinetic parameters.
Immunoassays and Receptor Binding Assays: A Note on Limited Applicability
Immunoassays: Competitive immunoassays for progesterone typically utilize progesterone conjugated to an enzyme or a radiolabel. The principle relies on the competition between the labeled and unlabeled progesterone for a limited number of antibody binding sites. The use of a deuterated standard like this compound is not conventional in this format, as the mass difference is not detected by the antibody-based signal generation method.
Receptor Binding Assays: These assays measure the affinity of a ligand for its receptor. Typically, a radiolabeled or fluorescently labeled ligand is used. While this compound has a very similar chemical structure to progesterone and is expected to have a similar binding affinity for the progesterone receptor, its use in a standard competitive binding assay would still require a labeled tracer to be competed against. The deuterium labeling itself does not provide a signal for detection in these assay formats.
Progesterone Signaling Pathways
Understanding the mechanism of progesterone action is fundamental in endocrinology. Progesterone exerts its effects through both genomic and non-genomic signaling pathways.
Classical (Genomic) Signaling Pathway
In the classical pathway, progesterone binds to its intracellular receptors (PR-A and PR-B), which are ligand-activated transcription factors. Upon binding, the receptor dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes.
Caption: Classical genomic progesterone signaling pathway.
Non-Genomic Signaling Pathway
Progesterone can also elicit rapid, non-genomic effects by interacting with membrane-bound progesterone receptors (mPRs) or by modulating the activity of other signaling molecules in the cytoplasm. These pathways often involve the activation of kinase cascades and changes in intracellular calcium levels.
Caption: Non-genomic progesterone signaling pathway.
Conclusion
This compound is an essential tool for endocrinology researchers, particularly for the accurate quantification of progesterone in biological samples using LC-MS/MS. Its use as an internal standard ensures high precision and accuracy, which is critical for both basic research and clinical applications. While its utility in other assay formats like immunoassays and receptor binding assays is limited, its role in mass spectrometry-based applications, including metabolic and pharmacokinetic studies, is well-established and indispensable.
References
Application Note: Quantitative Analysis of Progesterone in Biological Matrices using Isotope Dilution Mass Spectrometry with Progesterone-d9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] Accurate quantification of progesterone in biological matrices is essential for clinical diagnostics, reproductive medicine, and pharmacokinetic studies.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification of small molecules. This method utilizes a stable isotope-labeled internal standard, in this case, Progesterone-d9, which is chemically identical to the analyte but mass-shifted. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[3]
This application note provides a detailed protocol for the quantification of progesterone in plasma/serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
Experimental Workflow
The overall experimental workflow for the IDMS-based quantification of progesterone is depicted below.
Caption: Experimental workflow for progesterone quantification.
Detailed Experimental Protocols
This section outlines three common sample preparation protocols: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Aliquot 250 µL of serum or plasma into a clean microcentrifuge tube.[4]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, quality control (QC), and calibration standard.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
-
Phase Separation: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Aliquoting and Spiking: To 500 µL of plasma, add the this compound internal standard.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove interferences.
-
Elution: Elute the progesterone and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Protocol 3: QuEChERS-based Extraction
-
Sample Preparation: In a 2 mL centrifuge tube, combine 500 µL of rabbit plasma with 25 µL of a 1 µg/mL internal standard solution and 475 µL of acetonitrile.
-
Salting Out: Add a mixture of magnesium sulfate and sodium chloride to induce phase separation.
-
Centrifugation: Vortex the mixture and then centrifuge.
-
Supernatant Collection: Transfer the upper acetonitrile layer for direct injection into the LC-MS/MS system.
LC-MS/MS Method
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of progesterone from matrix components. |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Progesterone Transition | m/z 315.2 → 97.1, 109.1 |
| This compound Transition | m/z 324.3 → 97.1, 113.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 350 - 500 °C |
Data Presentation and Method Performance
The performance of the IDMS method for progesterone quantification is summarized below.
Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 200 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 10% | |
| Accuracy (% Recovery) | 85 - 115% |
Quantitative Data Summary
The following table presents a summary of quantitative performance from a representative study.
| Analyte | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% nominal) |
| Progesterone | 0.05 - 20.00 | 0.05 | < 6.7% | < 6.7% | 94.0 - 103.7% |
Data adapted from a study on rat plasma.
Logical Relationship Diagram
The following diagram illustrates the principle of isotope dilution mass spectrometry.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
Isotope dilution mass spectrometry using this compound as an internal standard provides a highly specific, sensitive, and accurate method for the quantification of progesterone in biological matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of clinical chemistry and drug development. The robustness of this method makes it suitable for a wide range of applications, from routine clinical monitoring to demanding pharmacokinetic studies.
References
- 1. Quantitative analysis of progesterone using isotope dilution-matrix-assisted laser desorption ionization-time of flight mass spectrometry as a reference procedure for radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofins.com [eurofins.com]
- 3. Measurement of serum progesterone by isotope dilution liquid chromatography tandem mass spectrometry: a candidate reference method and its application to evaluating immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Progesterone-d9: Application Notes and Protocols for Clinical Chemistry and Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progesterone-d9 (Pregn-4-ene-3,20-dione-d9) is a deuterated analog of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and various physiological processes. In the realm of clinical chemistry and diagnostic assays, this compound serves as an indispensable tool, primarily as an internal standard for the quantitative analysis of endogenous progesterone.[1][2][3] Its use in mass spectrometry (MS)-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), significantly enhances the accuracy, precision, and reliability of progesterone measurements in diverse biological matrices.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research and diagnostic setting.
Principle of Use as an Internal Standard
Stable isotope-labeled internal standards, like this compound, are the gold standard for quantitative mass spectrometry. The underlying principle is that a deuterated standard behaves nearly identically to the unlabeled analyte of interest throughout the analytical process, including sample extraction, derivatization, chromatography, and ionization. By adding a known amount of this compound to a sample at the beginning of the workflow, any variations or losses of the native progesterone during sample preparation and analysis can be compensated for, leading to more accurate and reproducible quantification. The mass difference between progesterone and this compound allows for their distinct detection by the mass spectrometer.
Advantages and Limitations of Using this compound
The use of deuterated internal standards offers several advantages but also comes with potential limitations that researchers should be aware of.
| Advantages | Limitations |
| High Accuracy and Precision: Compensates for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response. | Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times between the deuterated standard and the native analyte. |
| Improved Reliability: Co-elution of the analyte and internal standard helps to correct for measurement errors. | Potential for Deuterium Loss: Under certain analytical conditions, there is a risk of deuterium exchange or loss, which can affect quantification accuracy. |
| Enhanced Specificity: The use of a mass spectrometer allows for highly specific detection and differentiation from other structurally similar compounds. | Altered Fragmentation Patterns: The presence of deuterium can occasionally alter the fragmentation pattern in the mass spectrometer, requiring careful optimization of MS/MS transitions. |
| Gold Standard: Considered the most reliable method for quantitative bioanalysis using mass spectrometry. | Cost and Availability: Stable isotope-labeled standards can be more expensive and less readily available than structural analogs. |
Progesterone Signaling Pathway
Progesterone exerts its biological effects through both genomic and non-genomic signaling pathways. Understanding these pathways is crucial for interpreting the physiological relevance of progesterone levels measured in clinical and research settings.
References
- 1. This compound | 15775-74-3 | Benchchem [benchchem.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. 孕酮-D9标准液 CRM 溶液 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in LC-MS/MS Analysis with Progesterone-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of progesterone using Progesterone-d9 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as progesterone, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. Common interferences in biological matrices include phospholipids, salts, and proteins.[1][2]
Q2: How does this compound help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) and is considered the gold standard for compensating for matrix effects. Because it is chemically almost identical to progesterone, it co-elutes during chromatography and experiences nearly the same degree of ionization suppression or enhancement. By calculating the ratio of the progesterone signal to the this compound signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between progesterone and this compound. If this shift leads to differential elution into regions with varying degrees of ion suppression, it can result in inaccurate quantification. This is known as differential matrix effects.
Q4: What are the primary causes of poor reproducibility when using this compound?
A4: Poor reproducibility of the analyte/internal standard area ratio can stem from several factors. Inconsistent sample preparation, variability in the matrix composition between samples, and issues with the LC-MS/MS system itself, such as an unstable spray in the ion source or a failing multiplier, can all contribute to this problem.[3] Additionally, if the internal standard is not added precisely to every sample, it will lead to variability.
Troubleshooting Guide
Issue 1: Poor Reproducibility of Progesterone/Progesterone-d9 Area Ratio
Symptoms:
-
High %RSD (Relative Standard Deviation) for quality control (QC) samples.
-
Inconsistent peak area ratios for replicate injections of the same sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of the this compound internal standard into all samples, calibrators, and QCs.- Vigorously vortex all samples after adding the internal standard to ensure thorough mixing. |
| Instrument Instability | - Clean the mass spectrometer's ion source to remove any accumulated residue.[3]- Check for vacuum issues in the mass spectrometer.- Evaluate the performance of the electron multiplier. |
| Differential Matrix Effects | - Optimize the chromatographic method to ensure co-elution of progesterone and this compound.- Evaluate different sample preparation techniques to remove interfering matrix components. |
Issue 2: Analyte and Deuterated Internal Standard Do Not Co-elute
Symptoms:
-
A noticeable shift in retention time between progesterone and this compound peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | - A slight separation due to the deuterium labeling is sometimes unavoidable. The goal is to minimize this separation.- Adjust the mobile phase composition or gradient to reduce the separation.- Consider using an analytical column with slightly less resolution to encourage peak co-elution. |
| Column Degradation | - A loss of stationary phase or column contamination can affect the separation.- Replace the analytical column with a new one of the same type.- Implement a column washing protocol to minimize contamination. |
Issue 3: Unexpectedly High or Low Progesterone Concentrations
Symptoms:
-
QC samples consistently fail, reading either too high or too low.
-
Results are not consistent with expected physiological levels.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression/Enhancement | - Conduct a matrix effect experiment (see Experimental Protocols below) to quantify the extent of the issue.- Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. |
| Incorrect Internal Standard Concentration | - Verify the concentration of the this compound spiking solution. Re-prepare if necessary. |
| Cross-Contamination (Carryover) | - Optimize the autosampler wash procedure, using a strong organic solvent.- Inject a blank sample after high-concentration samples to check for carryover. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement for progesterone in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (progesterone) and internal standard (this compound) into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike progesterone and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike progesterone and this compound into the blank matrix before the extraction process at the same concentrations as Set A.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both progesterone and this compound.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Interpretation:
| Metric | Calculation | Ideal Value | Interpretation |
| Matrix Effect | (Mean Peak Area of Post-Spiked Samples) / (Mean Peak Area of Neat Samples) | 1.0 (or 100%) | < 1.0 indicates ion suppression.> 1.0 indicates ion enhancement. |
| Recovery | (Mean Peak Area of Pre-Spiked Samples) / (Mean Peak Area of Post-Spiked Samples) | > 85% | Indicates the efficiency of the extraction process. |
| Process Efficiency | (Mean Peak Area of Pre-Spiked Samples) / (Mean Peak Area of Neat Samples) | Close to Recovery | Represents the overall efficiency of the method, including both extraction and matrix effects. |
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
Set up the LC-MS/MS system for the progesterone analysis.
-
Using a T-connector, continuously infuse a standard solution of progesterone and this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
-
Infusion and Injection:
-
Begin infusing the standard solution to obtain a stable baseline signal.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal of the infused standards throughout the chromatographic run.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of progesterone with this compound.
Caption: Troubleshooting logic for poor reproducibility in LC-MS/MS analysis.
References
Technical Support Center: Progesterone-d9 Internal Standard Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Progesterone-d9 as an internal standard for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of progesterone, meaning specific hydrogen atoms have been replaced with deuterium. It is widely used as an internal standard in quantitative mass spectrometry analysis.[1][2] Because it is chemically and physically very similar to progesterone, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's ion source.[3] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision of the progesterone measurement.[3]
Q2: What is a typical concentration for this compound in a bioanalytical method?
The optimal concentration of this compound is method-dependent and should be empirically determined. However, published methods often use a concentration that provides a stable and reproducible signal without saturating the detector. For example, one method for analyzing progesterone in rabbit plasma used a this compound concentration of 50 ng/mL for a calibration curve ranging from 1 to 200 ng/mL of progesterone.
Q3: How do I prepare this compound stock and working solutions?
This compound is typically supplied as a certified reference material in a solution, such as 100 µg/mL in acetonitrile.
-
Stock Solutions: A common practice is to prepare a stock solution of 100 µg/mL in a solvent like ethanol.
-
Working Solutions: The stock solution is then diluted with a suitable solvent, often acetonitrile or methanol, to create a working solution at a concentration appropriate for spiking into samples. For instance, a 100 µg/mL stock can be diluted to 1 µg/mL in acetonitrile.
Q4: My this compound signal is highly variable. What are the potential causes?
Inconsistent peak areas for the internal standard can stem from several issues:
-
Pipetting Errors: Inaccurate or inconsistent addition of the internal standard solution to the samples.
-
Sample Preparation Variability: Inconsistent extraction recovery across the sample set.
-
Matrix Effects: Significant and variable ion suppression or enhancement caused by co-eluting matrix components.
-
Injector Issues: Problems with the autosampler leading to inconsistent injection volumes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound peak area across samples | Inconsistent pipetting of the internal standard. | Review and verify the pipetting technique. Use a calibrated pipette and ensure consistent dispensing. |
| Variable extraction recovery. | Optimize the sample preparation method to ensure consistent recovery. | |
| Significant matrix effects. | Evaluate and mitigate matrix effects. This may involve further sample cleanup, chromatographic optimization, or sample dilution. | |
| Poor accuracy and/or precision in quality control (QC) samples | Inappropriate internal standard concentration. | Re-optimize the this compound concentration. A common starting point is a concentration that yields a signal intensity approximately 50% of the highest calibration standard. |
| The internal standard does not adequately compensate for matrix effects. | Ensure progesterone and this compound co-elute as closely as possible. Adjusting the chromatographic gradient may be necessary. | |
| Significant this compound signal in blank samples (no IS added) | Contamination of the LC-MS system (e.g., injector, column). | Flush the system thoroughly with a strong solvent. If contamination persists, replace the injector loop or guard column. |
| Cross-contamination between samples during preparation. | Review sample preparation procedures to prevent cross-talk. | |
| Retention time of this compound shifts relative to progesterone | Chromatographic issues. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. | This is a known phenomenon. If the shift is consistent, it may not be an issue. However, if the peaks are not sufficiently co-eluting to experience the same matrix effects, chromatographic conditions (e.g., gradient, temperature) may need to be adjusted to improve co-elution. |
| Presence of unlabeled progesterone in the this compound standard | Isotopic impurity of the internal standard. | Verify the purity of the this compound standard by analyzing a neat solution. If a significant amount of unlabeled progesterone is present, a higher purity standard may be required. |
Experimental Protocols
Protocol 1: Optimizing the Concentration of this compound
This protocol outlines a systematic approach to determine the optimal concentration of the this compound internal standard.
-
Prepare Analyte and IS Solutions:
-
Prepare a series of progesterone calibration standards covering the expected analytical range (e.g., 1-200 ng/mL).
-
Prepare three different working solutions of this compound at low, medium, and high concentrations (e.g., 10 ng/mL, 50 ng/mL, and 200 ng/mL).
-
-
Sample Preparation and Analysis:
-
Spike the complete set of calibration standards with each of the three this compound concentrations.
-
Extract the samples using your established sample preparation protocol.
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Evaluation:
-
For each this compound concentration, assess the peak shape and signal-to-noise ratio of the internal standard across all calibration points.
-
Plot the calibration curves (analyte/IS peak area ratio vs. analyte concentration).
-
Evaluate the linearity (R²) of the calibration curve for each IS concentration.
-
Calculate the precision (%CV) and accuracy (%RE) of the back-calculated concentrations for each calibration standard.
-
-
Selection of Optimal Concentration:
-
Choose the this compound concentration that provides a stable and reproducible signal across the entire calibration range and results in the best linearity, accuracy, and precision for the calibration curve.
-
Protocol 2: Evaluation of Matrix Effects
This protocol describes how to assess matrix effects using the post-extraction spike method.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the progesterone and the selected optimal concentration of this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the progesterone and this compound into the extracted matrix samples after the extraction process is complete.
-
Set C (Pre-Extraction Spike): Spike the progesterone and this compound into the blank matrix before the extraction process begins.
-
-
Analysis and Calculation:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Effect (ME %): Calculate as (Mean peak area of Set B / Mean peak area of Set A) * 100. An ME% of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Recovery (RE %): Calculate as (Mean peak area of Set C / Mean peak area of Set B) * 100.
-
Internal Standard Normalized Matrix Factor: Calculate the matrix factor for both the analyte and the internal standard. The ratio of these two factors should be close to 1.
-
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for progesterone and this compound, as reported in a validated method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Progesterone | 315.20 | 109.10 |
| This compound (IS) | 324.26 | 113.07 |
This table presents validation data from a study using this compound as the internal standard.
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Recovery | 86.0% - 103% |
| Repeatability (RSD) | < 5.5% |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
Progesterone-d9 Stability in Biological Matrices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of progesterone-d9 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of progesterone, meaning that nine hydrogen atoms in the progesterone molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis of progesterone in biological samples using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its stability is crucial because degradation of the internal standard can lead to inaccurate quantification of the target analyte (progesterone).
Q2: What are the general recommendations for storing this compound stock solutions?
This compound is typically supplied as a solid or in a solution. For optimal stability, it is recommended to store the solid powder at -20°C for up to 4 years.[1] Stock solutions are generally prepared in organic solvents like methanol or acetonitrile and should be stored at -20°C or -80°C. The stability of stock solutions will depend on the solvent and storage temperature.
Q3: How stable is this compound in different biological matrices like plasma, serum, urine, and saliva?
While specific stability data for this compound in biological matrices is not extensively published, its stability is expected to be very similar to that of endogenous progesterone due to their nearly identical physicochemical properties.[1] Stability studies are a critical component of bioanalytical method validation.[2] The following tables summarize the stability of progesterone in various matrices under different conditions, which can be used as a reliable proxy for this compound.
Stability of Progesterone in Biological Matrices
Plasma and Serum
| Condition | Temperature | Duration | Stability |
| Long-Term | -18°C ± 2°C | 12 weeks | Stable in rabbit plasma[3] |
| -20°C | Up to 7 years | Apparently normal levels in human serum | |
| -25°C | Up to 22 years | Samples considered usable for hormone-disease association studies | |
| -70°C | 3 years | Decrease of about 40% reported in one study | |
| -80°C | 3 years | Decrease up to 40% reported in one study | |
| Freeze-Thaw | -20°C to RT | Up to 4 cycles | No significant effects observed for most endocrine parameters |
| -70°C to RT | Up to 5 cycles | High variability (CV of 41-58%) observed for progesterone | |
| Short-Term (Bench-Top) | Room Temperature | Within 1 hour | Levels may begin to decrease |
| 4°C | Up to 72 hours | Stable in serum and whole blood |
Saliva
| Condition | Temperature | Duration | Stability |
| Long-Term | -20°C | Indefinite | Stable in plastic containers |
| -20°C | At least 1 month | Stable | |
| Freeze-Thaw | -20°C to RT | Repeated cycles | No extreme effects on assay results |
| Short-Term (Bench-Top) | Room Temperature | 3 days | Significant decrease in plastic vials; stable in glass vials |
| 37°C | 3 days | Significant decrease in plastic vials; stable in glass vials |
Urine
| Condition | Temperature | Duration | Stability |
| Long-Term | -80°C | Up to 84 days | Analytes in dried urine are stable |
| Freeze-Thaw | -20°C to RT | Up to 5 cycles | Urinary progesterone is generally considered stable |
| -20°C to RT | Up to 10 cycles | Pregnanediol-3-glucuronide (a progesterone metabolite) is stable |
Q4: What factors can affect the stability of this compound in biological samples?
Several factors can influence the stability of progesterone and its deuterated analog in biological matrices, including:
-
Temperature: As shown in the tables above, storage at lower temperatures (-20°C or -80°C) is generally recommended to maintain long-term stability.
-
pH: Extreme pH values can potentially affect the stability of steroids. For salivary progesterone, samples with a pH ≤ 4.0 or ≥ 9.0 may yield inaccurate results.
-
Matrix Components: Enzymes present in biological matrices can potentially metabolize progesterone. However, for in vitro samples stored under appropriate conditions, this is less of a concern.
-
Adsorption: Progesterone can adsorb to plastic surfaces, leading to a decrease in its concentration. The use of glass vials or the addition of albumin to the saliva sample can mitigate this issue.
-
Light: Although not extensively documented for this compound, light exposure can degrade some analytes. It is good practice to store samples in the dark.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent internal standard (this compound) peak area across a run | - Inaccurate pipetting of the internal standard. - Degradation of the internal standard in the stock solution or in the processed samples on the autosampler. - Matrix effects affecting ionization. | - Ensure accurate and consistent addition of the internal standard to all samples, standards, and QCs. - Perform autosampler stability tests to ensure the processed samples are stable for the duration of the analytical run. - Evaluate and minimize matrix effects during method development. |
| Low recovery of this compound during sample preparation | - Inefficient extraction from the biological matrix. - Adsorption to plasticware. | - Optimize the extraction procedure (e.g., solvent choice, pH). - Consider using glass or low-binding plasticware. |
| Gradual decrease in this compound concentration in long-term storage | - Improper storage temperature. - Degradation due to repeated freeze-thaw cycles. | - Ensure samples are consistently stored at the validated temperature (-20°C or -80°C). - Aliquot samples to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability of this compound in Plasma
This protocol is a general guideline and should be adapted based on specific laboratory procedures and regulatory requirements.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Protocol for Assessing Long-Term Stability of this compound in Serum
This protocol outlines the steps to evaluate the stability of this compound in serum over an extended period.
Caption: Workflow for Long-Term Stability Assessment.
Logical Relationships in Stability Testing
The stability of this compound is a critical component of a validated bioanalytical method, ensuring the accuracy and reliability of the study data.
References
Minimizing ion suppression with Progesterone-d9 in plasma samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Progesterone-d9 in plasma samples by LC-MS/MS.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound in plasma, focusing on the minimization of ion suppression.
Question: My this compound signal is low and inconsistent in plasma samples compared to the neat standard. What is the likely cause and how can I fix it?
Answer:
This is a classic indication of ion suppression , a phenomenon where co-eluting matrix components from the plasma sample interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][2]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[2][3]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a wide range of interferences, including phospholipids, which are a major cause of ion suppression in plasma.[3]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for cleaning up plasma samples and can significantly reduce matrix effects.
-
Protein Precipitation (PPT): While simple, PPT is generally the least effective method for removing phospholipids and other matrix components that cause ion suppression.
-
-
Chromatographic Separation: Improve the separation of this compound from matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve this compound from the regions of significant ion suppression.
-
Column Chemistry: Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Methodical Use of Internal Standard:
-
This compound as an Internal Standard (IS): As a stable isotope-labeled internal standard, this compound is the ideal choice to compensate for ion suppression. Since it has nearly identical physicochemical properties to endogenous progesterone, it will be affected by the matrix in a similar way, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Question: I am using this compound as an internal standard, but my results are still not reproducible. Why is this happening?
Answer:
Even with a stable isotope-labeled internal standard, issues can arise:
-
Differential Ion Suppression: Although rare for a co-eluting deuterated standard, it's possible that Progesterone and this compound are not experiencing the exact same degree of ion suppression. This can happen if there is a slight chromatographic separation between the two, causing them to elute into slightly different matrix environments.
-
Contamination: Carryover from previous injections or contamination in the LC-MS system can lead to inconsistent results.
-
Sample Preparation Variability: Inconsistent execution of the sample preparation protocol can introduce variability in matrix effects from sample to sample.
Solutions:
-
Confirm Co-elution: Ensure that the chromatographic peaks for progesterone and this compound are perfectly co-eluting.
-
Systematic Blank Injections: Inject blank samples between your plasma samples to check for carryover.
-
Standardize Sample Preparation: Ensure your sample preparation method is robust and performed consistently for all samples, calibrators, and quality controls.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a matrix effect in LC-MS/MS where the ionization efficiency of the analyte of interest (e.g., this compound) is reduced by the presence of co-eluting molecules from the sample matrix. This leads to a decreased signal intensity and can negatively impact the accuracy and sensitivity of the analysis.
Q2: What are the primary causes of ion suppression in plasma samples?
A2: The primary causes of ion suppression in plasma are endogenous components, including:
-
Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression.
-
Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also interfere with ionization.
Q3: How can I determine if my analysis is affected by ion suppression?
A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted plasma sample. A dip in the baseline signal indicates the retention times where ion-suppressing components are eluting.
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more prone to ion suppression?
A4: ESI is generally more susceptible to ion suppression than APCI. This is due to the ESI mechanism being more sensitive to competition for charge and surface access on the evaporating droplets in the ion source.
Q5: Can diluting my plasma sample help reduce ion suppression?
A5: Yes, diluting the sample can reduce the concentration of interfering matrix components. However, this will also dilute your analyte, so this approach is only feasible if the concentration of progesterone is high enough to be detected after dilution.
Data Presentation
The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of expected performance for different extraction techniques for progesterone in plasma.
| Sample Preparation Method | Typical Analyte Recovery (%) | Efficacy in Reducing Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | Low | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 86 - 103% | Medium to High | Provides cleaner extracts than PPT. | Can be labor-intensive and may form emulsions. |
| Solid-Phase Extraction (SPE) | 87 - 101% | High | Highly effective at removing phospholipids and other interferences, providing the cleanest extracts. Can be automated. | Can be more expensive and requires method development. |
| QuEChERS-based Methods | 86 - 103% | Medium to High | Quick, easy, and effective. | May require optimization for specific analytes. |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used to minimize ion suppression for progesterone analysis in plasma.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a salting-out assisted liquid-liquid extraction (SALLE) method.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
-
Protein Precipitation & Extraction:
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Add a salting-out agent (e.g., a mixture of magnesium sulfate and sodium chloride).
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Collection and Analysis:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Inject into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Pre-treatment and Loading:
-
To 100 µL of plasma, add 25 µL of the this compound internal standard.
-
Add 400 µL of 0.5% formic acid in water.
-
Vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Pass 1 mL of water through the cartridge to remove polar interferences.
-
Pass 1 mL of hexane through the cartridge to remove lipids.
-
Dry the cartridge under vacuum for 2-5 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1 mL of ethyl acetate or methanol to elute Progesterone and this compound.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Visualizations
Workflow for Minimizing Ion Suppression
Caption: A troubleshooting workflow for addressing ion suppression.
Sample Preparation Workflow Comparison
Caption: Comparison of sample preparation workflows.
References
Technical Support Center: Optimizing Progesterone-d9 Recovery in Sample Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Progesterone-d9 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of progesterone, meaning some hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in quantitative mass spectrometry-based assays. Because it is chemically almost identical to progesterone, it behaves similarly during sample extraction, chromatography, and ionization.[1] By adding a known amount of this compound to each sample at the beginning of the workflow, it can be used to accurately correct for any loss of the target analyte (progesterone) during the experimental procedure, as well as variations in instrument response.[1]
Q2: What are the common causes of low this compound recovery?
Low recovery of this compound can stem from several factors throughout the sample preparation process. These include:
-
Suboptimal Extraction Method: The chosen extraction technique, whether Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), may not be optimized for progesterone.
-
Incorrect Solvent Choice: The polarity and type of solvent used in both LLE and SPE are critical for efficient extraction.
-
pH of the Sample: The pH of the sample matrix can influence the extraction efficiency of steroids like progesterone.
-
Matrix Effects: Components within the biological sample (e.g., lipids, proteins) can interfere with the extraction process or suppress the signal in the mass spectrometer.[2]
-
Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to release the this compound from the SPE cartridge.
-
Procedural Errors: Inconsistent execution of the extraction protocol, such as inadequate vortexing or phase separation, can lead to analyte loss.
Q3: Can the stability of this compound be an issue?
While deuterated standards are generally stable, their stability can be compromised under certain conditions. It is crucial to assess the stability of this compound in the sample matrix and during storage.[1] Potential issues include:
-
Isotopic Exchange: Under highly acidic or basic conditions, or at elevated temperatures, the deuterium atoms on the molecule can sometimes exchange with hydrogen atoms from the surrounding solution. This can lead to a decrease in the this compound signal and an increase in the progesterone signal, causing inaccuracies in quantification.[1]
-
Degradation: Like native progesterone, this compound can be susceptible to degradation if not stored properly (e.g., exposure to light or extreme temperatures).
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: The recovery of this compound is consistently below the acceptable range (typically >85%).
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Choice | Progesterone is a nonpolar steroid. Reversed-phase sorbents like C18 or polymeric sorbents like Oasis HLB are generally suitable. If recovery is low, consider testing a different sorbent. Oasis HLB can be effective for a broader range of polarities. |
| Inefficient Sorbent Conditioning/Equilibration | Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) before loading the sample. This ensures proper interaction between the sorbent and the analyte. |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge will result in the loss of this compound during the loading step. Try reducing the sample volume or using a cartridge with a larger sorbent bed. |
| Wash Solvent is Too Strong | If this compound is being lost during the wash step, the wash solvent may be too nonpolar. Decrease the percentage of organic solvent in the wash solution. For example, if using 40% methanol, try 20% methanol. |
| Incomplete Elution | If this compound is retained on the sorbent, the elution solvent is likely not strong enough. Increase the polarity of the elution solvent (e.g., switch from methanol to acetonitrile or a mixture) or increase the volume of the elution solvent. |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: The recovery of this compound is poor after performing LLE.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent | The choice of organic solvent is crucial. For progesterone, non-polar to moderately polar water-immiscible solvents are effective. Hexane and 1-chlorobutane have been shown to provide clean extracts and good recovery. More polar solvents like ethyl acetate can also be used. Consider testing different solvents to find the optimal one for your matrix. |
| Incorrect Solvent-to-Sample Ratio | A low volume of extraction solvent may not be sufficient to efficiently partition the this compound from the aqueous sample. A solvent-to-sample ratio of 5:1 or higher is often recommended. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 2-5 minutes) to facilitate the transfer of this compound into the organic phase. |
| Poor Phase Separation | Incomplete separation of the aqueous and organic layers can lead to loss of the organic phase containing the analyte. Centrifugation can help to achieve a clear separation. Emulsions can sometimes form; adding salt ("salting out") can help break them. |
| "Salting Out" Effect | The addition of salts like magnesium sulfate and sodium chloride to the aqueous phase can increase the recovery of progesterone and its deuterated standard by decreasing their solubility in the aqueous layer and promoting their transfer to the organic solvent. |
Data Presentation
Table 1: Recovery of Progesterone and this compound with Different Salting-Out Agents in a QuEChERS-based Extraction.
| Salting-Out Agent | Progesterone Recovery (%) | This compound Recovery (%) |
| CH₃COONH₄ | >100 | >100 |
| NH₄Cl | >100 | >100 |
| MgSO₄ | Low | Low |
| MgSO₄ + NaCl | 105 | 91 |
Note: Recoveries >100% suggest incomplete phase separation.
Table 2: Recovery of Progesterone with Different LLE Solvents from Human Serum.
| Extraction Solvent | Polarity Index | Observed Recovery Range |
| Hexane | 0.1 | 70-80% |
| 1-Chlorobutane | 1.0 | 70-80% |
| Methyl-tert-butyl ether (MTBE) | 2.5 | Variable, potential for more interference |
| Ethyl Acetate | 4.4 | Variable, potential for more interference |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Serum
This protocol is a general guideline and may require optimization for specific applications.
-
Internal Standard Spiking: To 200 µL of human serum, add the working solution of this compound to achieve the desired final concentration.
-
Sample Pre-treatment: Add 200 µL of a buffer solution (e.g., sodium phosphate buffer) to the serum sample. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound (and progesterone) from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Internal Standard Spiking: To 500 µL of human plasma in a glass tube, add the this compound internal standard solution.
-
Addition of Extraction Solvent: Add 2.5 mL of an appropriate organic solvent (e.g., hexane or a mixture of hexane and diethyl ether).
-
Extraction: Vortex the tube vigorously for 2-5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at approximately 3000 x g for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or the protein interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
Visualizations
Caption: A simplified diagram of the genomic and non-genomic progesterone signaling pathways.
References
Addressing isotopic cross-contamination with Progesterone-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Progesterone-d9 as an internal standard in mass spectrometry-based assays.
Troubleshooting Guide: Isotopic Cross-Contamination
Isotopic cross-contamination, or "cross-talk," can significantly impact the accuracy of quantitative bioanalysis. This guide addresses common issues related to this compound.
| Problem | Potential Cause | Recommended Solution |
| Inaccurate quantification, especially at low concentrations | Contribution of unlabeled Progesterone to the this compound signal. | Assess the isotopic purity of the this compound standard. If significant unlabeled analyte is present, source a higher purity standard or mathematically correct for the contribution.[1] |
| Poor precision and accuracy of quality control (QC) samples | Inconsistent isotopic cross-contamination between samples. | Ensure consistent sample processing and matrix effects. Verify the stability of this compound under the experimental conditions to rule out back-exchange. |
| Non-linear calibration curve | Isotopic contribution from high-concentration calibration standards to the internal standard signal. | Optimize the concentration of the internal standard. A higher concentration may help normalize ionization suppression effects.[1] Alternatively, use a weighted regression model for the calibration curve. |
| Signal detected in the this compound channel when analyzing a high concentration of unlabeled Progesterone | Isotopic contribution from the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled analyte. | Use a this compound standard with a high degree of deuterium enrichment (≥98%) to minimize this effect.[2][3][4] Consider using ¹³C-labeled internal standards as they have lower natural abundance interference. |
| Gradual decrease in this compound signal over time in processed samples | Back-exchange of deuterium atoms with protons from the solvent or matrix. | Evaluate the stability of this compound in the analytical matrix and solvents. Avoid extreme pH and high temperatures during sample preparation and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of isotopic purity for this compound?
A1: For reliable quantitative analysis, it is recommended to use this compound with an isotopic purity of ≥98 atom % D. This high enrichment minimizes the presence of unlabeled or partially deuterated species that could interfere with the measurement of the analyte.
Q2: How can I determine the contribution of unlabeled Progesterone to my this compound signal?
A2: You can perform an experiment by injecting a high concentration of a certified unlabeled Progesterone standard and monitoring the mass transition of this compound. The presence of a peak at the retention time of Progesterone indicates a contribution. This can be quantified and, if necessary, subtracted from the measured this compound response in your samples.
Q3: What are the typical mass transitions (MRM) for Progesterone and this compound in LC-MS/MS?
A3: Commonly used precursor → product ion transitions in positive electrospray ionization (ESI) mode are:
-
Progesterone: m/z 315.3 → 109.1
-
Progesterone-d8: m/z 323.4 → 113.1 (Note: d8 is also used, d9 transitions would be slightly different but follow the same principle) The specific transitions should be optimized for your instrument and experimental conditions.
Q4: Can the deuterium labels on this compound exchange with hydrogen atoms from the solvent?
A4: Yes, this phenomenon, known as back-exchange, can occur, especially under certain conditions. Factors that can promote back-exchange include extreme pH (both acidic and basic) and elevated temperatures. It is crucial to assess the stability of this compound in your specific sample matrix and analytical solutions.
Q5: What are the acceptance criteria for accuracy and precision in bioanalytical methods using this compound?
A5: According to regulatory guidelines (e.g., FDA), the accuracy of quality control (QC) samples should generally be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity and Contribution of Unlabeled Analyte
Objective: To determine the isotopic purity of the this compound internal standard and quantify the contribution of unlabeled Progesterone to its signal.
Methodology:
-
Prepare a high-concentration solution of unlabeled Progesterone: Dissolve a certified reference standard of unlabeled Progesterone in a suitable solvent (e.g., acetonitrile) to achieve a high concentration (e.g., 10 µg/mL).
-
Prepare a working solution of this compound: Prepare a solution of this compound at the concentration used in your analytical method.
-
LC-MS/MS Analysis:
-
Inject the high-concentration unlabeled Progesterone solution and acquire data monitoring the mass transitions for both unlabeled Progesterone and this compound.
-
Inject the this compound working solution and acquire data for its mass transition.
-
-
Data Analysis:
-
In the chromatogram from the unlabeled Progesterone injection, measure the peak area in the this compound mass channel at the retention time of Progesterone.
-
Calculate the percentage contribution of the unlabeled analyte to the internal standard signal at that high concentration.
-
Analyze the mass spectrum of the this compound solution to confirm its isotopic distribution.
-
Acceptance Criteria: The contribution of the unlabeled analyte to the internal standard signal should be minimal and not significantly impact the accuracy of the assay, particularly at the LLOQ.
Protocol 2: Evaluation of this compound Stability (Back-Exchange)
Objective: To assess the stability of this compound in the sample matrix and analytical solutions over time and under different temperature conditions.
Methodology:
-
Prepare Spiked Samples:
-
Spike a known concentration of this compound into a blank biological matrix (e.g., plasma) and your final sample solvent.
-
-
Incubation:
-
Aliquot the spiked samples and incubate them under various conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Include a set of samples that are processed immediately (T=0).
-
-
Sample Processing and Analysis:
-
At each time point, process the samples using your established extraction procedure.
-
Analyze the processed samples by LC-MS/MS.
-
-
Data Analysis:
-
Compare the peak area of this compound in the incubated samples to the T=0 samples.
-
A significant decrease in the this compound signal over time may indicate instability or back-exchange.
-
Acceptance Criteria: The mean response of the internal standard in the stability samples should be within ±15% of the mean response of the T=0 samples.
Visualizations
Caption: A logical workflow for troubleshooting inaccurate quantification.
Caption: Workflow for assessing isotopic cross-contamination.
References
Calibration curve issues with Progesterone-d9 internal standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Progesterone-d9 as an internal standard in calibration curves for LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated standard like this compound considered ideal for use as an internal standard in mass spectrometry?
A1: Deuterated standards are considered the 'gold standard' for internal standards in mass spectrometry because their physical and chemical properties are very similar to the unlabeled analyte (progesterone).[1] This similarity ensures that this compound and progesterone behave almost identically during sample preparation, chromatography, and ionization. This helps to correct for variability that can occur during the analytical process, leading to more accurate and precise results.[2] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is recommended by regulatory bodies such as the FDA.[3]
Q2: What are the critical quality attributes for a reliable this compound internal standard?
A2: For dependable results, this compound should have high chemical and isotopic purity.[2] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[2] High chemical purity ensures no other compounds interfere with the analysis. High isotopic purity minimizes the contribution of unlabeled progesterone in the internal standard solution, which can cause a positive bias, especially at the lower end of the calibration curve. Additionally, the deuterium atoms should be in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing.
Q3: Is it normal to observe some variability in the this compound signal across a batch?
A3: Yes, a certain level of internal standard response variability is expected and considered acceptable due to the complexity of biological samples and the multiple steps in sample processing. However, for a robust assay, the internal standard response should be relatively constant between calibration standards, quality controls (QCs), and the unknown samples. Significant variability can indicate underlying analytical issues that need investigation. As a general guideline, internal standard responses that are less than 50% or greater than 150% of the mean response may warrant further investigation and potentially re-analysis of the affected samples.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
A common issue is the failure to obtain a linear calibration curve. This can manifest as a curve that is saturated at high concentrations or has a poor fit at low concentrations.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | Verify that the this compound concentration is appropriate for the expected analyte concentration range. The analyte-to-internal standard ratio should ideally be around 1:1 for most samples. |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Dilute the higher concentration standards and re-run the curve. If saturation is a consistent issue, consider reducing the injection volume or adjusting the calibration range. |
| Isotopic Contribution from Internal Standard | The this compound standard may contain a small amount of unlabeled progesterone. This will have a more significant impact at the lower end of the calibration curve, causing a positive bias. Analyze the this compound solution alone to quantify the contribution of the unlabeled analyte and correct the calibration curve accordingly. |
| Inappropriate Curve Fitting Model | A wide dynamic range can sometimes lead to non-linearity. While a linear regression with 1/x or 1/x² weighting is common, a quadratic regression might provide a better fit in some cases. However, the use of non-linear models should be justified and carefully evaluated. |
Logical Workflow for Troubleshooting Poor Linearity
Caption: Troubleshooting workflow for poor calibration curve linearity.
Issue 2: High Variability in this compound Signal
Inconsistent this compound peak areas across a run can compromise the accuracy and precision of the results.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variability in extraction recovery can lead to inconsistent internal standard response. Ensure thorough mixing of the internal standard with the sample matrix and consistent execution of all sample preparation steps. |
| Injector Issues | A malfunctioning autosampler can lead to inconsistent injection volumes. Perform an injector performance test to ensure precision. |
| Matrix Effects | Ion suppression or enhancement due to co-eluting matrix components can affect the this compound signal. These effects can vary between samples, leading to high variability. |
| Internal Standard Stability | This compound may be degrading during sample storage or processing. Evaluate the stability of the internal standard under the experimental conditions. |
Experimental Protocol: Assessing Matrix Effects
A post-column infusion experiment can qualitatively identify regions of ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution
-
Blank matrix extract (e.g., plasma from a source known to be free of progesterone)
Methodology:
-
Set up the LC system with the analytical column and mobile phase used for the assay.
-
Infuse the this compound standard solution post-column at a constant flow rate using the syringe pump and a T-connector.
-
Allow the system to equilibrate until a stable baseline signal for this compound is observed.
-
Inject the blank matrix extract.
-
Monitor the this compound signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at the retention times of the co-eluting matrix components.
Diagram of Post-Column Infusion Setup
Caption: Schematic of a post-column infusion experiment setup.
Issue 3: Inaccurate Quantification and Poor Recovery
Even with a linear calibration curve, the calculated concentrations of quality control samples may be inaccurate, or the recovery of this compound may be consistently low or high.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Differential Matrix Effects | If this compound and progesterone do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification. Adjust the chromatography to ensure co-elution. |
| Purity of the Internal Standard | As mentioned, impurities in the this compound standard can lead to inaccurate results. Use a high-purity standard from a reputable supplier and verify the certificate of analysis. |
| Deuterium Exchange | In rare cases, deuterium atoms can exchange with protons from the solvent or matrix, especially under harsh pH conditions. This would alter the mass of the internal standard and affect quantification. Ensure that the deuterium labels on this compound are on stable positions of the molecule. |
| Extraction Inefficiency | The extraction procedure may not be equally efficient for progesterone and this compound, leading to biased results. Optimize the extraction method to ensure consistent and high recovery for both compounds. A good recovery range is generally considered to be between 80% and 120%. |
Experimental Protocol: Evaluating Extraction Recovery
Methodology:
-
Set A: Prepare a blank matrix sample and spike with this compound before the extraction process.
-
Set B: Prepare a blank matrix sample that undergoes the extraction process, and then spike with this compound after extraction.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the extraction recovery using the following formula: Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
Decision Tree for Troubleshooting Inaccurate Results
References
Impact of different anticoagulants on Progesterone-d9 analysis
Here is the technical support center for Progesterone-d9 analysis:
This guide provides troubleshooting advice and frequently asked questions regarding the impact of different anticoagulants on the analysis of Progesterone and its deuterated internal standard, this compound, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for progesterone analysis using LC-MS/MS?
A: For LC-MS/MS analysis, EDTA (Ethylenediaminetetraacetic acid) is generally the preferred anticoagulant.[1][2][3] While some studies have found no statistically significant difference in progesterone levels between serum, heparin, and EDTA tubes, EDTA is often recommended to avoid potential issues.[4][5] Heparin, in particular, has been suggested to be unsuitable for some applications as it can inhibit PCR and potentially interfere with mass spectrometry analysis through ion suppression. Citrate can also introduce variability. Using a single, consistent anticoagulant like EDTA for all samples within a study is crucial to minimize preanalytical variability.
Q2: I am observing inconsistent or lower-than-expected signals for my this compound internal standard. Could the blood collection tube be the cause?
A: Yes, the collection tube and anticoagulant can significantly impact your results. Here are some potential issues:
-
Ion Suppression (Heparin): Lithium heparin, while a common anticoagulant, can sometimes cause ion suppression in the mass spectrometer's electrospray ionization (ESI) source. This would lead to a reduced signal for both progesterone and your this compound internal standard.
-
Chelation Effects (EDTA): EDTA is a strong chelating agent that binds divalent cations. While generally considered safe for steroid analysis, it can alter the sample matrix, which may affect extraction efficiency or ionization, although this is less common for steroids than for other analytes.
-
Gel Separator Tubes (SST): Some studies have reported that the gel in Serum Separator Tubes (SST) can interfere with progesterone measurements, potentially by absorbing the analyte over time. This could affect both the endogenous progesterone and the this compound standard if it is added before separation.
-
Contamination: Different tubes may have unique coatings or trace contaminants that could interfere with the analysis.
For troubleshooting, it is recommended to perform a validation experiment comparing different tube types from your intended manufacturer.
Q3: Is there a significant difference in progesterone concentration between serum and plasma samples?
A: The evidence is mixed, with some studies showing significant differences and others not.
-
One study measuring progesterone by ELISA found that concentrations were significantly higher in serum than in plasma collected with EDTA, heparin, or sodium fluoride/potassium oxalate.
-
Another study using an enzyme-linked fluorescent assay (ELFA) found no statistically different progesterone levels between serum, serum separator, lithium heparin, and EDTA collection tubes.
-
A third study noted that once coagulation occurs, progesterone concentrations were higher in unseparated serum than in unseparated plasma.
Given the conflicting reports, which may arise from different assay methods (immunoassay vs. LC-MS/MS), it is critical to maintain consistency in the sample type (either serum or a specific type of plasma) used for all study samples, calibrators, and quality controls.
Q4: How do storage time and temperature affect progesterone stability in samples collected with different anticoagulants?
A: Progesterone is relatively stable, but improper storage can lead to degradation. One study found that progesterone concentrations in unseparated whole blood declined rapidly at room temperature, regardless of whether heparin, EDTA, or citrate was used. However, another study on canine blood found that progesterone remained relatively stable for up to 14 days in unseparated or separated plasma and was not significantly affected by multiple freeze-thaw cycles.
Best Practice: For optimal results, plasma or serum should be separated from cells as soon as possible after collection (ideally within 2 hours). If analysis is not performed immediately, samples should be stored frozen at -20°C or, for long-term storage, at -80°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Recovery of Progesterone & this compound | 1. Matrix Effects: Ion suppression from the anticoagulant (especially heparin). 2. Poor Extraction: The chosen anticoagulant may alter plasma/serum properties, affecting extraction efficiency. 3. Analyte Adsorption: The gel in separator tubes may absorb progesterone. | 1. Switch to EDTA Plasma: Re-collect samples in K2-EDTA tubes if possible. 2. Optimize Sample Cleanup: Use a more rigorous extraction method like Solid Phase Extraction (SPE) instead of simple protein precipitation. 3. Test Different Tubes: Validate your method using plain serum tubes, EDTA tubes, and heparin tubes to see which performs best with your protocol. |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Different incubation times before centrifugation. 2. Inconsistent Anticoagulant/Tube Type: Using a mix of serum, EDTA, and heparin tubes within the same batch. 3. Preanalytical Errors: Hemolysis or lipemia in some samples. | 1. Standardize Protocol: Ensure all samples are processed identically (same time from draw to spin, same temperature). 2. Use a Single Tube Type: Mandate the use of one specific tube type (e.g., K2-EDTA plasma) for the entire study. 3. Sample Quality Check: Visually inspect all samples for hemolysis or lipemia before extraction and note their condition. |
| Discrepancy with Published Data | 1. Different Matrix: Comparing results from serum with those from EDTA or heparin plasma. 2. Different Assay Method: Immunoassays can suffer from cross-reactivity and interference, yielding different results than the more specific LC-MS/MS methods. | 1. Confirm Matrix Type: Ensure you are comparing your results to data generated from the same biological matrix. 2. Verify Method Specificity: Acknowledge that LC-MS/MS is the gold standard and provides higher specificity than immunoassays. |
Data Summary: Anticoagulant Effects on Progesterone Measurement
| Anticoagulant / Sample Type | Reported Effect on Progesterone Concentration | Assay Method | Reference |
| Serum | Often shows the highest concentration. Used as a baseline for comparison. | ELISA, IFMA | |
| EDTA Plasma | Concentrations may be significantly lower than in serum. Generally recommended for LC-MS/MS to minimize interference. | ELISA, IFMA | |
| Heparin Plasma | Concentrations may be lower than in serum. Potential for ion suppression in LC-MS/MS. | ELISA | |
| Citrate Plasma | Concentrations may be significantly lower than in serum. | IFMA | |
| Serum vs. SST vs. Heparin vs. EDTA | No statistically significant difference observed. | ELFA |
Note: The impact of anticoagulants can vary based on the specific assay and analytical method used.
Experimental Protocols & Visualizations
Protocol: Sample Preparation for Progesterone LC-MS/MS Analysis
This protocol outlines a general procedure for extracting progesterone and its internal standard, this compound, from plasma for LC-MS/MS analysis.
1. Blood Collection and Plasma Separation:
- Collect whole blood into K2-EDTA tubes.
- Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
- Centrifuge at 1,500-2,000 x g for 15 minutes at 4°C within 2 hours of collection.
- Carefully aspirate the supernatant (plasma) into a clean, labeled polypropylene tube. Avoid disturbing the buffy coat.
- Store plasma at -80°C until analysis.
2. Sample Extraction (Protein Precipitation):
- Thaw plasma samples on ice.
- In a microcentrifuge tube, add 100 µL of plasma.
- Add 10 µL of the this compound internal standard working solution (concentration will depend on the assay's linear range).
- Vortex briefly to mix.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the clear supernatant to a new tube or a 96-well plate for analysis.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed.
- Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water).
- Inject into the LC-MS/MS system.
Diagram: Recommended Workflow for Progesterone Analysis
Caption: Recommended workflow from sample collection to analysis.
Diagram: Troubleshooting Anticoagulant-Related Issues
Caption: Troubleshooting logic for anticoagulant-related issues.
References
- 1. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis. | Semantic Scholar [semanticscholar.org]
- 3. EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Effect of blood handling conditions on progesterone assay results obtained by chemiluminescence in the bitch - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of QuEChERS Method for Progesterone Analysis using Progesterone-d9
Welcome to the technical support center for the refined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of progesterone using Progesterone-d9 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the QuEChERS method for progesterone extraction?
The QuEChERS method is a sample preparation technique that involves two main steps: an extraction with an organic solvent (typically acetonitrile) and a salting-out partitioning step, followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[1] For progesterone analysis, the sample is first homogenized and then extracted with acetonitrile. The addition of salts, such as magnesium sulfate and sodium chloride, induces phase separation, partitioning the progesterone into the acetonitrile layer.[2] The subsequent d-SPE step with sorbents like primary secondary amine (PSA) and C18 removes interfering matrix components like fatty acids, lipids, and pigments.[3] The use of a deuterated internal standard, this compound, is crucial to correct for analyte loss during sample preparation and to compensate for matrix effects during LC-MS/MS analysis.[2][4]
Q2: Why is this compound recommended as an internal standard?
This compound is the ideal internal standard for the quantification of progesterone by GC- or LC-MS. As a stable isotope-labeled analog of progesterone, it exhibits nearly identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during extraction, cleanup, and chromatographic separation, effectively compensating for any variations in the analytical process. Its different mass-to-charge ratio allows for its distinct detection from the endogenous progesterone by mass spectrometry, leading to highly accurate and precise quantification.
Q3: What are typical recovery and matrix effect values for this method?
The recovery and matrix effect can vary depending on the sample matrix and the specifics of the protocol. However, a well-optimized QuEChERS method for progesterone with this compound as an internal standard generally yields good recovery and minimal matrix effects. The use of matrix-matched calibration standards is recommended for the highest accuracy.
Table 1: Summary of Quantitative Performance Data for QuEChERS Progesterone Analysis
| Parameter | Matrix | Progesterone | This compound | Reference |
| Recovery (%) | Rabbit Plasma | 86.0 - 103 | Not explicitly stated, but used for correction | |
| Milk & Meat | Good recovery and reproducibility reported | Not specified | ||
| Linearity (r²) | Rabbit Plasma | > 0.999 | - | |
| Fish | > 0.995 | - | ||
| LOQ (ng/mL) | Rabbit Plasma | 1 | - | |
| Fish | 0.77 - 2.20 | - | ||
| Matrix Effect (%) | Soil | -25 to 74 (enhancement) | - | |
| Various Crops | 5 to 22 (suppression) | - |
Note: Quantitative data can be highly matrix-dependent. The values presented are for illustrative purposes.
Detailed Experimental Protocols
Refined QuEChERS Protocol for Progesterone in Milk and Meat
1. Sample Preparation and Extraction:
-
Weigh 10 g of homogenized meat or 10 mL of milk into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 3 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 3 minutes.
-
Take a 0.5 mL aliquot of the supernatant for LC-MS/MS analysis.
Refined QuEChERS Protocol for Progesterone in Plasma
1. Sample Preparation and Extraction:
-
Pipette 500 µL of plasma into a 2 mL centrifuge tube.
-
Add 25 µL of this compound internal standard solution (1 µg/mL).
-
Add 475 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Add a mixture of magnesium sulfate and sodium chloride.
-
Vortex for 1 minute.
-
Centrifuge at high speed.
2. Final Extract Preparation:
-
Directly inject the supernatant into the LC-MS/MS system.
Troubleshooting Guide
Problem 1: Low Recovery of Progesterone and/or this compound
| Potential Cause | Solution |
| Incomplete Extraction | Ensure thorough homogenization of the sample. For dry or low-moisture samples, add water to ensure at least 80% hydration before adding acetonitrile. Increase shaking time or use a mechanical shaker for vigorous and consistent mixing. |
| Analyte Degradation | Progesterone can be sensitive to pH. Using a buffered QuEChERS method (e.g., with citrate buffer) can help maintain a stable pH. |
| Adsorption to d-SPE Sorbents | While PSA and C18 are generally effective, excessive amounts or the use of other sorbents like graphitized carbon black (GCB) can lead to the loss of planar molecules like progesterone. Optimize the amount and type of sorbent for your specific matrix. |
| Improper Phase Separation | Ensure the correct ratio of solvent to sample and that the extraction salts are fully dissolved. Centrifuge at a sufficient speed and for an adequate duration to achieve a clean separation of the layers. |
Problem 2: High Matrix Effects (Signal Suppression or Enhancement)
| Potential Cause | Solution |
| Co-eluting Matrix Components | Optimize the d-SPE cleanup step. For fatty matrices, consider using a sorbent with a higher C18 content or a specialized lipid removal product. For pigmented samples, a small amount of GCB can be effective, but be mindful of potential analyte loss. |
| Insufficient Cleanup | Increase the amount of d-SPE sorbents or try a different combination of sorbents tailored to your matrix. |
| Instrumental Effects | Prepare matrix-matched calibration standards to compensate for matrix effects. This involves preparing your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. |
| High Concentration of Co-extractives | Dilute the final extract before injection. This can reduce the concentration of interfering compounds, but be mindful of staying above the limit of quantification for your analytes. |
Problem 3: Poor Reproducibility (High %RSD)
| Potential Cause | Solution |
| Inconsistent Sample Homogenization | Ensure a consistent and thorough homogenization protocol for all samples to obtain a representative aliquot for extraction. |
| Variable Extraction Efficiency | Use a mechanical shaker or vortexer for a standardized and reproducible shaking process. Ensure precise and consistent pipetting of all solvents and standards. |
| Inconsistent d-SPE Cleanup | Ensure the d-SPE sorbents are well-dispersed in the extract by vigorous shaking. |
| Internal Standard Addition Error | Add the this compound internal standard early in the workflow to account for variability in all subsequent steps. Ensure the internal standard solution is accurately prepared and added consistently to all samples, calibrators, and quality controls. |
Visualizations
Caption: Experimental workflow of the refined QuEChERS method for progesterone analysis.
Caption: Logical relationship for troubleshooting common issues in QuEChERS analysis.
References
- 1. Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. welchlab.com [welchlab.com]
- 4. Determination of Progestin Residues in Fish by UPLC-Q-TOF/MS Coupled with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Progesterone Quantification: Progesterone-d9 vs. The Gold Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of progesterone, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Progesterone-d9, a commonly utilized deuterated internal standard, with other stable isotope-labeled alternatives, particularly ¹³C-labeled progesterone, supported by established principles in mass spectrometry.
In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are indispensable for correcting variations inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency. By being chemically almost identical to the analyte, SIL internal standards co-elute and experience similar matrix effects, enabling accurate quantification.
Performance Comparison: this compound vs. ¹³C-Labeled Progesterone
While both deuterated and ¹³C-labeled internal standards are effective, their performance characteristics can differ. The primary distinction lies in their chromatographic behavior and isotopic stability.
| Feature | This compound (Deuterated) | ¹³C-Labeled Progesterone |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than unlabeled progesterone.[1][2][3][4] | Virtually identical retention time to unlabeled progesterone, ensuring optimal co-elution.[1] |
| Matrix Effect Compensation | Generally effective, but differential elution can lead to incomplete compensation if the analyte and internal standard enter the ion source at different times with varying matrix components. | Considered the "gold standard" for its ability to accurately mimic the analyte's behavior in the presence of matrix effects due to co-elution. |
| Isotopic Stability | Deuterium labels are generally stable, but there is a potential for back-exchange (H/D exchange) under certain conditions, though less common for non-labile positions. | The ¹³C label is highly stable and not prone to exchange. |
| Cost & Availability | Often more readily available and less expensive. | Generally more expensive and may have more limited availability. |
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma or serum, add a known concentration of the internal standard (this compound or ¹³C-labeled progesterone).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for progesterone analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Progesterone: The precursor ion [M+H]⁺ is m/z 315.2. Common product ions for quantification and qualification are m/z 97.1 and m/z 109.1.
-
This compound: The precursor ion [M+H]⁺ is m/z 324.3. The corresponding product ions would be monitored.
-
¹³C-Labeled Progesterone (e.g., Progesterone-¹³C₃): The precursor ion [M+H]⁺ would be m/z 318.2, with correspondingly shifted product ions.
-
-
Visualizing the Workflow and Logical Comparison
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for the quantification of progesterone using an internal standard.
Caption: Logical comparison of deuterated versus ¹³C-labeled progesterone internal standards.
Conclusion and Recommendation
The selection of an internal standard is a critical decision that directly impacts the quality of quantitative data. While this compound is a widely used and often more cost-effective option, the potential for chromatographic shifts and incomplete compensation for matrix effects should be carefully considered and validated for each specific application.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their progesterone quantification, ¹³C-labeled progesterone is the superior choice . Its near-identical physicochemical properties to the endogenous analyte ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and defensible results. The initial investment in a ¹³C-labeled standard can prevent costly and time-consuming method re-validation and ensure the integrity of study outcomes.
References
A Comparative Guide to Inter-laboratory Quantification of Progesterone Using Progesterone-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of progesterone in biological matrices, with a specific focus on the use of Progesterone-d9 as an internal standard. The information presented is collated from validated analytical methods to assist researchers in selecting and implementing robust quantification assays.
Introduction
Progesterone is a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] Accurate and precise quantification of progesterone is essential for clinical diagnostics, reproductive health monitoring, and pharmaceutical development. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy in mass spectrometry-based methods to correct for matrix effects and variations in sample processing, thereby enhancing analytical accuracy and precision.[2][3] This guide summarizes and compares the performance of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize this compound for progesterone quantification.
Experimental Methodologies
The quantification of progesterone using an internal standard like this compound typically involves sample preparation, chromatographic separation, and mass spectrometric detection. While specific protocols vary between laboratories, the fundamental workflow remains consistent.
A generalized experimental workflow is depicted below:
A detailed comparison of experimental protocols from various validated methods is presented in Table 1. This includes specifics on sample preparation, liquid chromatography conditions, and mass spectrometry parameters.
Table 1: Comparison of Experimental Protocols for Progesterone Quantification using LC-MS/MS with this compound.
| Parameter | Method A | Method B | Method C |
| Sample Preparation | |||
| Matrix | Rat Plasma | Rabbit Plasma | Mouse Serum |
| Internal Standard | This compound | This compound | This compound |
| Extraction Technique | Salting-out assisted liquid/liquid extraction (SALLE)[2] | QuEChERS-based extraction | Solid-liquid extraction (SLE+) |
| Extraction Solvent | Acetonitrile | Acetonitrile with MgSO4 and NaCl | Not specified |
| Liquid Chromatography | |||
| Column | CAPCELL PAK C18 MGIII (100 mm×2.0 mm, 5 µm)[2] | Not specified | C18 column |
| Mobile Phase | Methanol and 0.1% formic acid in water (gradient) | Not specified | Gradient elution |
| Flow Rate | 0.45 mL/min | Not specified | Not specified |
| Mass Spectrometry | |||
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive ESI | Not specified |
| MS/MS System | Not specified | Not specified | Not specified |
| Monitored Transitions (m/z) | |||
| Progesterone | 315.20 → 109.10 | Not specified | 315.01 (molecular ion) |
| This compound | 324.26 → 113.07 | Not specified | 324.12 (molecular ion) |
Performance Data Comparison
The performance of an analytical method is determined by several key parameters, including linearity, accuracy, precision, and the limits of detection and quantification. A summary of these performance metrics from different studies is provided in Table 2.
Table 2: Comparative Performance Data for Progesterone Quantification Methods.
| Performance Metric | Method A (Rat Plasma) | Method B (Rabbit Plasma) | Method C (Mouse Serum) | Method D (Human Plasma) |
| Linearity Range (ng/mL) | 0.05 - 20.00 | 1 - 200 | Not specified, but includes concentrations up to 100 ng/mL | 0.5 - 1000 |
| Correlation Coefficient (r²) | Weighted (1/x²) linear regression | Not specified | Not specified | 0.9984 - 0.9998 |
| Accuracy (% Nominal) | 94.0 - 103.7% | Not specified | 1.6 - 14.4% Error | Not specified |
| Intra-day Precision (% RSD) | < 6.7% | < 5.5% | 0.74 - 8.5% | < 15.24% (at LLOQ) |
| Inter-day Precision (% RSD) | < 6.7% | Not specified | Not specified | < 5.38% (for other QCs) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 1 | Not specified | 0.5 |
| Limit of Detection (LOD) (ng/mL) | Not specified | Not specified | Not specified | Not specified |
| Recovery (%) | Not specified | 86.0 - 103% | Not specified | Not specified |
Discussion
The data presented in this guide highlights that while the fundamental approach to progesterone quantification using this compound and LC-MS/MS is similar across different laboratories, the specific protocols and resulting performance characteristics can vary.
-
Sample Preparation: The choice of extraction method, such as SALLE, QuEChERS, or SLE+, can influence recovery and sample cleanliness, which in turn can affect the sensitivity and robustness of the assay.
-
Linearity and Sensitivity: The linear range and LLOQ of the methods vary, likely due to differences in instrumentation, sample preparation efficiency, and the biological matrix being analyzed. For instance, Method A demonstrates a lower LLOQ suitable for studies requiring high sensitivity.
-
Accuracy and Precision: All the presented methods demonstrate acceptable levels of accuracy and precision, with percent relative standard deviations (%RSD) generally below 15%, which is a common acceptance criterion in bioanalytical method validation.
Standardization Efforts
To improve the comparability of results between different laboratories, standardization programs are crucial. The Centers for Disease Control and Prevention (CDC) has established the Hormone Standardization Program (HoSt) to help laboratories and assay manufacturers improve the accuracy and reliability of steroid hormone measurements. Participation in such programs allows laboratories to assess their method's performance against reference values and work towards harmonization of results.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of progesterone. The choice of a specific protocol should be guided by the required sensitivity, the nature of the biological matrix, and the specific research or clinical question being addressed. For ensuring the accuracy and comparability of results, adherence to validated methods and participation in standardization programs are highly recommended. This guide serves as a valuable resource for researchers and professionals in selecting and implementing appropriate methodologies for their progesterone quantification needs.
References
Progesterone-d9 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of progesterone in biological matrices is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of Progesterone-d9 as an internal standard, supported by experimental data, and offers insights into its application alongside other alternatives.
This compound, a deuterated form of progesterone, is widely utilized as an internal standard to enhance the reliability and accuracy of progesterone measurements in complex biological matrices such as plasma, serum, and tissue homogenates.[1] Its fundamental role is to compensate for variations that can occur during sample preparation, chromatography, and ionization in mass spectrometry, ultimately leading to more precise and accurate quantification of the endogenous analyte.[2][3]
Principles of Internal Standardization
An ideal internal standard (IS) should exhibit chemical and physical properties nearly identical to the analyte of interest.[2][3] This ensures that it behaves similarly during extraction, elution, and ionization, thereby effectively correcting for any analyte loss or signal fluctuation. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative bioanalysis because they co-elute with the analyte and experience similar matrix effects.
The significant mass shift provided by the nine deuterium atoms in this compound allows for its clear differentiation from unlabeled progesterone in mass spectrometric analyses, preventing cross-talk between the analyte and internal standard signals.
Performance Data: Accuracy and Precision
The accuracy and precision of an analytical method are critical indicators of its reliability. The following tables summarize the performance characteristics of this compound as an internal standard in LC-MS/MS methods for progesterone quantification, based on data from various validation studies. For a comprehensive comparison, performance data for a ¹³C-labeled progesterone internal standard (Progesterone-¹³C₃) from a separate study is also presented.
Table 1: Performance of this compound as an Internal Standard
| Parameter | Matrix | Linearity Range (ng/mL) | Recovery (%) | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Reference |
| Accuracy & Precision | Rabbit Plasma | 1 - 200 | 86.0 - 103 | < 5.5 | Not Reported | |
| Accuracy & Precision | Mouse Serum | 5 - 100 | Not Reported | 0.74 - 8.5 | Not Reported | |
| Accuracy & Precision | Human Serum | 0.05 - 10 | Not Reported | See Reference | See Reference |
Table 2: Performance of Progesterone-¹³C₃ as an Internal Standard
| Parameter | Matrix | Linearity Range (ng/mL) | Recovery (%) | Intra-Run Precision (%RSD) | Total Precision (%RSD) | Reference |
| Accuracy & Precision | Human Serum | Not Specified | 99.08 - 101.50 | 0.50 - 0.58 | 0.71 - 1.33 |
Note: The data presented for this compound and Progesterone-¹³C₃ are from different studies and not from a direct head-to-head comparison. Variations in experimental conditions can influence performance metrics.
Experimental Protocols
A generalized experimental workflow for the quantification of progesterone using this compound as an internal standard by LC-MS/MS is outlined below. This protocol is a composite of methodologies reported in the cited literature and should be optimized for specific laboratory conditions and matrices.
Key Experimental Workflow
Caption: Experimental workflow for progesterone quantification.
Detailed Methodologies
1. Sample Preparation (Liquid-Liquid Extraction Example)
-
To 500 µL of plasma or serum, add a known amount of this compound working solution.
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or hexane) and vortex for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Progesterone: e.g., m/z 315.2 → 97.1
-
This compound: e.g., m/z 324.2 → 100.1 (Note: Specific MRM transitions may vary depending on the instrument and optimization.)
-
-
3. Calibration and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of progesterone to this compound against the known concentrations of progesterone standards.
-
The concentration of progesterone in the unknown samples is then determined from this calibration curve.
Logical Relationships in Bioanalytical Method Validation
The validation of a bioanalytical method using an internal standard is a systematic process governed by regulatory guidelines. The following diagram illustrates the logical relationships between the key validation parameters.
Caption: Key parameters in bioanalytical method validation.
Conclusion
This compound serves as a highly effective and reliable internal standard for the quantification of progesterone in various biological matrices. Its use in LC-MS/MS methodologies significantly improves the accuracy and precision of the results by correcting for analytical variability. While both deuterated and ¹³C-labeled internal standards are considered the gold standard, the choice may depend on commercial availability and cost. The provided data and protocols offer a valuable resource for researchers and scientists in the development and validation of robust bioanalytical methods for progesterone analysis.
References
Progesterone-d9 in Quantitative Assays: A Comparative Guide to Linearity and Sensitivity
For researchers, scientists, and drug development professionals engaged in the precise quantification of progesterone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative analysis of progesterone assays utilizing deuterated progesterone (Progesterone-d9) as an internal standard, with a focus on linearity and sensitivity. The data presented is supported by experimental protocols and performance metrics from various studies, offering a comprehensive overview for assay development and validation.
Performance Comparison of Progesterone Assays
The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard in quantitative mass spectrometry.[1] It closely mimics the analyte's chemical and physical properties, effectively compensating for variations during sample preparation and analysis.[1] The following table summarizes the performance characteristics of progesterone assays employing this compound and other internal standards, as documented in published literature.
| Internal Standard | Analytical Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| This compound | LC-MS/MS | Rabbit Plasma | 1 - 200 ng/mL | 1 ng/mL | Not Reported | [2] |
| This compound | LC-MS/MS | Mouse Serum | 5 - 100 ng/mL | Not Reported | 1 ng/mL | [3][4] |
| This compound | LC-MS/MS | Human Serum | 0.05 - 10 ng/mL | 0.05 ng/mL | Not Reported | |
| Progesterone-d8 | LC-MS/MS | Human Plasma | 0.5 - 1000 ng/mL | Not Reported | Not Reported | |
| Progesterone-13C2 | LC-MS/MS | Human Serum | 0.151 - 24.42 ng/g | Not Reported | Not Reported | |
| Progesterone-2,3,4-13C3 | LC-MS/MS | Serum | 0.005 - 1 ng/mL | Not Reported | Not Reported | |
| Medroxyprogesterone Acetate | LC-MS/MS | Human Plasma | 1 - 200 ng/mL | Not Reported | Not Reported | |
| Testosterone | LC-MS/MS | Cell Culture | 2 - 500 ng/mL | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing assay performance. Below are representative experimental protocols for progesterone quantification using this compound as an internal standard.
Method 1: QuEChERS-based Extraction from Rabbit Plasma
-
Sample Preparation :
-
A QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction.
-
The analyte is extracted from plasma using acetonitrile.
-
Phase partitioning is induced by a mixture of magnesium sulfate and sodium chloride.
-
-
Internal Standard Spiking :
-
This compound is used as the internal standard. A stock solution of 100 µg/mL is prepared in ethanol and further diluted with acetonitrile to 1 µg/mL. For the calibration curve, the concentration of this compound is maintained at 50 ng/mL.
-
-
LC-MS/MS Analysis :
-
The supernatant from the extraction is directly injected into the LC-MS/MS system.
-
Analysis is performed in positive electrospray ionization mode.
-
Method 2: Solid-Liquid Extraction from Mouse Serum
-
Sample Preparation :
-
Progesterone is extracted from mouse serum samples using solid-liquid extraction (SLE+).
-
-
Internal Standard Spiking :
-
Deuterium-labeled this compound is utilized as the internal standard to facilitate quantification.
-
-
LC-MS/MS Analysis :
-
Hormones are quantified using an LC-MS/MS system with a C18 column and gradient elution.
-
Direct ion channels for the molecular ions of progesterone (m/z 315.01) and this compound (m/z 324.12) are monitored.
-
Visualizing the Workflow
A generalized workflow for a typical progesterone assay using an internal standard and LC-MS/MS is depicted below. This diagram illustrates the key steps from sample collection to data analysis.
References
- 1. This compound | 15775-74-3 | Benchchem [benchchem.com]
- 2. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dc.etsu.edu [dc.etsu.edu]
- 4. etsu.elsevierpure.com [etsu.elsevierpure.com]
Progesterone Measurement: A Comparative Guide to Progesterone-d9 Based LC-MS/MS and Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of progesterone is critical for a wide range of applications, from reproductive health monitoring to the development of new therapeutics. The two most common methodologies for progesterone measurement are liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing Progesterone-d9 as an internal standard, and traditional immunoassays such as ELISA. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Performance Comparison: LC-MS/MS with this compound vs. Immunoassays
The choice between LC-MS/MS and immunoassays for progesterone measurement hinges on the specific requirements for accuracy, specificity, and throughput. While immunoassays are widely accessible and offer high throughput, they are susceptible to interferences that can compromise accuracy. In contrast, LC-MS/MS, particularly with the use of a deuterated internal standard like this compound, provides superior specificity and is considered the gold standard for steroid hormone analysis.
| Performance Metric | LC-MS/MS with this compound | Immunoassays (e.g., ELISA) | Key Considerations |
| Specificity | High: Chromatographic separation and mass-to-charge ratio detection minimize interference from structurally similar steroids.[1] | Variable: Prone to cross-reactivity with other endogenous steroids and their metabolites, which can lead to falsely elevated results.[2][3] | For studies requiring high accuracy, especially at low concentrations, the high specificity of LC-MS/MS is a significant advantage. |
| Accuracy | High: The use of an internal standard like this compound corrects for variations in sample preparation and instrument response, leading to more accurate quantification.[4] | Lower: Can be affected by matrix effects and cross-reactivity, leading to overestimation of progesterone levels, particularly at lower concentrations.[5] | Immunoassays may not be suitable for applications demanding precise measurement of subtle changes in progesterone levels. |
| Precision (CV%) | Intra-assay: < 5-10% Inter-assay: < 10-15% | Intra-assay: 3.9% - 10.4% Inter-assay: 5.7% - 11.4% | While both methods can achieve acceptable precision, the consistency of LC-MS/MS is generally higher across a wider range of concentrations. |
| Sensitivity (LLOQ) | ~0.1 - 1 ng/mL | ~0.1 - 47.9 pg/mL | Immunoassays can offer very high sensitivity, which may be advantageous for samples with extremely low progesterone concentrations. |
| Throughput | Lower: Sample preparation can be more complex and time-consuming. | High: Amenable to automation and processing of large numbers of samples in parallel. | For large-scale screening studies where high precision is not the primary concern, the high throughput of immunoassays is a major benefit. |
| Cost | Higher: Requires expensive instrumentation and specialized personnel. | Lower: Reagent kits are relatively inexpensive and instrumentation is more widely available. | The cost-effectiveness of immunoassays makes them a popular choice for routine analyses. |
Experimental Methodologies
Progesterone Measurement using LC-MS/MS with this compound Internal Standard
This method relies on the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of progesterone, is added to the sample at the beginning of the workflow. This compound is chemically identical to progesterone but has a higher mass due to the presence of deuterium atoms. This allows the mass spectrometer to distinguish between the analyte (progesterone) and the internal standard. By measuring the ratio of the endogenous progesterone to the this compound standard, precise and accurate quantification can be achieved, as any sample loss during preparation will affect both the analyte and the standard equally.
Experimental Workflow:
Caption: Workflow for progesterone quantification by LC-MS/MS with this compound.
Detailed Protocol:
-
Sample Preparation:
-
To 500 µL of plasma or serum, add 25 µL of a 1 µg/mL this compound internal standard solution.
-
Add 475 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Alternatively, perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) for sample cleanup.
-
Transfer the supernatant (or eluted sample from SPE) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as a mixture of mobile phases.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographically separate progesterone and this compound from other matrix components on a C18 column.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.
-
Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for both progesterone and this compound. For example, m/z 315.01 for progesterone and m/z 324.12 for this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both progesterone and this compound.
-
Calculate the ratio of the progesterone peak area to the this compound peak area.
-
Determine the concentration of progesterone in the sample by comparing this ratio to a calibration curve generated using standards with known progesterone concentrations and a constant concentration of this compound.
-
Progesterone Measurement using Competitive ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common type of immunoassay used for progesterone quantification. The competitive ELISA format is typically used for small molecules like steroids. In this assay, free progesterone in the sample competes with a labeled progesterone (e.g., conjugated to an enzyme like horseradish peroxidase - HRP) for a limited number of binding sites on an anti-progesterone antibody that is coated onto a microplate. The amount of labeled progesterone that binds to the antibody is inversely proportional to the amount of unlabeled progesterone in the sample.
Principle of Competitive ELISA:
Caption: Principle of competitive ELISA for progesterone measurement.
Detailed Protocol (based on a typical kit):
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer and any other required solutions according to the kit instructions.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the anti-progesterone antibody-coated microplate.
-
Add the progesterone-enzyme conjugate to all wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove any unbound progesterone and progesterone-enzyme conjugate.
-
-
Signal Detection:
-
Add the enzyme substrate (e.g., TMB) to each well.
-
Incubate the plate for a specified time (e.g., 15-30 minutes) to allow the color to develop. The intensity of the color will be inversely proportional to the amount of progesterone in the sample.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of progesterone in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
Both LC-MS/MS with this compound and immunoassays are valuable tools for the quantification of progesterone. The choice of method should be guided by the specific requirements of the study. For research demanding the highest level of accuracy and specificity, particularly when analyzing complex matrices or low concentrations of progesterone, LC-MS/MS is the superior method. However, for large-scale studies where high throughput and cost-effectiveness are the primary considerations, immunoassays remain a viable and widely used option. Researchers should be aware of the limitations of immunoassays, particularly the potential for cross-reactivity, and validate the chosen method appropriately for their specific application.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dc.etsu.edu [dc.etsu.edu]
- 5. Accuracy of a Direct Progesterone Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Progesterone Quantification: A Comparative Guide to LC-MS/MS and Immunoassay Methods Utilizing Progesterone-d9
For researchers, scientists, and professionals in drug development, the accurate quantification of progesterone is critical for pharmacokinetic studies, endocrine research, and clinical diagnostics. The choice of analytical methodology can significantly impact data quality and interpretation. This guide provides an objective comparison of the two primary methods for progesterone analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay, with a focus on the use of Progesterone-d9 as an internal standard for ensuring accuracy in LC-MS/MS protocols.
Cross-validation is a critical process when comparing analytical methods, ensuring that results are reliable and interchangeable. An ideal cross-validation involves analyzing the same set of samples by both methods to directly compare performance. While direct comparative studies are invaluable, this guide synthesizes data from multiple sources to highlight the performance characteristics of each method. This compound, a deuterated form of progesterone, serves as an ideal internal standard in LC-MS/MS assays. It co-elutes with the endogenous progesterone and experiences similar ionization effects, allowing for precise and accurate correction of any analyte loss during sample preparation and analysis.
Methodology Comparison
Liquid chromatography-tandem mass spectrometry is broadly considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[1][2] Immunoassays, while traditionally used for their convenience and high-throughput capabilities, can be susceptible to cross-reactivity and matrix effects, which may lead to less accurate results.[1][3]
The following sections detail the experimental protocols for a representative LC-MS/MS method and discuss the comparative performance against immunoassays, supported by data from various validation studies.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol represents a validated method for the quantification of progesterone in plasma, utilizing this compound as an internal standard.
1. Sample Preparation (Salting-Out Assisted Liquid/Liquid Extraction - SALLE)
-
To a 500 µL plasma sample, add 25 µL of a 1 µg/mL this compound internal standard solution.
-
Add 475 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Centrifuge to pellet the precipitated proteins and salt.
-
Transfer the supernatant (acetonitrile layer) to a clean tube for direct injection or further evaporation and reconstitution in the mobile phase.[4]
2. Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.
-
Column: CAPCELL PAK C18 MGIII column (100 mm × 2.0 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: 0.45 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Progesterone Transition: m/z 315.2 → 109.1.
-
This compound Transition: m/z 324.3 → 113.1.
-
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance characteristics of LC-MS/MS methods utilizing this compound and compare them with typical performance data for immunoassays.
Table 1: Comparison of Method Validation Parameters
| Parameter | LC-MS/MS with this compound | Immunoassay | Key Observations |
| Linearity Range | 0.05 - 200 ng/mL | Varies by kit, often narrower | LC-MS/MS offers a wider dynamic range, suitable for diverse sample concentrations. |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL | Typically >0.1 ng/mL | LC-MS/MS generally provides superior sensitivity. |
| Accuracy (% Nominal) | 94.0% - 103.7% | Can show significant bias | Immunoassays can overestimate progesterone levels, especially at lower concentrations. |
| Precision (% RSD) | < 6.7% (Intra- and Inter-day) | < 10-15% (Intra- and Inter-assay CV) | LC-MS/MS demonstrates higher precision. Immunoassay precision can vary between analyzers. |
| Specificity | High (Mass-based detection) | Variable (Antibody-based) | Immunoassays are prone to interference from structurally related steroid compounds. |
| Recovery | 86.0% - 103% | Not always reported; can be variable | This compound corrects for recovery losses in LC-MS/MS. |
Mandatory Visualizations
Diagram 1: Cross-Validation Workflow
Caption: General workflow for cross-validating two analytical methods.
Diagram 2: LC-MS/MS Analytical Pathway
Caption: Key steps in the LC-MS/MS analysis of progesterone.
Conclusion
The cross-validation of analytical methods is paramount for ensuring data integrity in research and development. When quantifying progesterone, LC-MS/MS coupled with the use of a deuterated internal standard like this compound offers superior specificity, accuracy, and precision compared to traditional immunoassays. While immunoassays provide a high-throughput and cost-effective solution, they are more susceptible to interferences and may provide less reliable data, particularly at low concentrations. For definitive quantification and in studies where accuracy is paramount, a validated LC-MS/MS method is the recommended approach. The experimental protocols and performance data presented in this guide provide a framework for selecting the appropriate method and for designing robust validation studies.
References
- 1. news-medical.net [news-medical.net]
- 2. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 3. Accuracy of a Direct Progesterone Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Robust Progesterone Reference Intervals: A Comparative Guide to Using Progesterone-d9
For researchers, scientists, and drug development professionals, the accurate measurement of progesterone is critical for a wide range of applications, from endocrinology research to monitoring therapeutic interventions. The establishment of reliable reference intervals is the cornerstone of interpreting these measurements. This guide provides a comparative overview of methodologies for establishing progesterone reference intervals, with a focus on the use of Progesterone-d9 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical method.[1][2][3]
The Gold Standard: Isotope Dilution LC-MS/MS with this compound
An ideal internal standard for mass spectrometry-based quantification should co-elute with the analyte of interest and exhibit similar ionization efficiency, which is why a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard.[4][5] this compound is a deuterated form of progesterone, meaning it is chemically identical to progesterone but has a higher mass due to the replacement of nine hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the endogenous progesterone and the spiked internal standard.
The use of this compound as an internal standard is a cornerstone of these methodologies, enabling high sensitivity and specificity. This approach, known as isotope dilution mass spectrometry, allows for the precise quantification of progesterone by correcting for variations that can occur during sample preparation and analysis, leading to more accurate and reproducible results.
Comparison of Analytical Methodologies
While immunoassays have been traditionally used for progesterone measurement, they can suffer from a lack of specificity due to cross-reactivity with other steroids. LC-MS/MS offers a more specific and sensitive alternative for the determination of progesterone.
| Feature | LC-MS/MS with this compound | Immunoassay |
| Specificity | High; distinguishes progesterone from other structurally similar steroids. | Variable; potential for cross-reactivity with other steroids, leading to inaccuracies. |
| Sensitivity | High; capable of quantifying low progesterone concentrations found in males and post-menopausal women. | Can have limitations in sensitivity, especially at lower concentrations. |
| Internal Standard | This compound, a stable isotope-labeled internal standard, corrects for matrix effects and variability in sample preparation. | Typically does not use an internal standard in the same way; relies on calibration curves. |
| Throughput | Can be high with modern automated systems. | Generally high and well-suited for large batches. |
| Cost & Complexity | Higher initial instrument cost and requires more specialized technical expertise. | Lower instrument cost and generally simpler to perform. |
Established Reference Intervals for Progesterone
Reference intervals for progesterone are highly dependent on the population being studied (e.g., age, sex, menstrual cycle phase, pregnancy). The following table summarizes representative reference intervals. It is crucial to note that these intervals should be established or verified by each laboratory for their specific patient population and analytical method.
| Population | Phase | Progesterone Level (ng/dL) |
| Adult Females | Follicular Phase | < 50 |
| Luteal Phase | 300 - 2500 | |
| Postmenopausal | < 40 | |
| Pregnancy | First Trimester | 725 - 4400 |
| Second Trimester | 1950 - 8250 | |
| Third Trimester | 6500 - 22,900 | |
| Adult Males | 10 - 50 |
Experimental Protocol: Progesterone Quantification by LC-MS/MS using this compound
This section outlines a typical workflow for the quantification of progesterone in human serum or plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation
A robust sample preparation is crucial for removing interfering substances from the biological matrix.
-
Protein Precipitation: A simple and common method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins.
-
Internal Standard Spiking: A known concentration of this compound is added to each sample, calibrator, and quality control sample at the beginning of the preparation process.
-
Extraction: This can be a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify the sample and concentrate the analyte.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is typically used to separate progesterone and this compound from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify progesterone and this compound.
-
Progesterone MRM transition: m/z 315.3 → 109.1
-
This compound MRM transition: A specific precursor-to-product ion transition for this compound would be used (e.g., m/z 324.3 → 113.1, though this can vary based on the specific deuteration pattern).
-
Data Analysis and Reference Interval Establishment
-
Quantification: The concentration of progesterone in each sample is determined by calculating the ratio of the peak area of endogenous progesterone to the peak area of the this compound internal standard and comparing this to a calibration curve.
-
Reference Population: A well-defined, healthy reference population is recruited. The number of individuals should be sufficient to provide statistical power.
-
Statistical Analysis: After measuring progesterone levels in the reference population, appropriate statistical methods (e.g., calculating the 2.5th and 97.5th percentiles) are used to establish the reference intervals.
Visualizing the Workflow and Progesterone's Role
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the biosynthetic pathway of progesterone.
Caption: Experimental workflow for establishing progesterone reference intervals.
Caption: Simplified steroid biosynthesis pathway showing progesterone's central role.
References
- 1. eurofins.com [eurofins.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 15775-74-3 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Progesterone-d9 in Proficiency Testing: A Performance Comparison Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is critical for achieving accurate and reliable quantification of progesterone in biological matrices. This guide provides a comparative overview of the performance characteristics of Progesterone-d9, a commonly used deuterated internal standard, in the context of proficiency testing and routine analytical assays. While direct, publicly available proficiency testing data detailing the performance of specific internal standards is limited, this guide synthesizes performance data from various validation studies to offer a comprehensive comparison with other commonly used internal standards.
Performance Characteristics of this compound
This compound is a stable, isotopically labeled analog of progesterone where nine hydrogen atoms have been replaced by deuterium. This mass shift allows for its use as an internal standard in mass spectrometry-based methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to correct for variations in sample preparation and instrument response.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of LC-MS/MS methods utilizing this compound as an internal standard, based on data from published research.
| Performance Metric | This compound | Alternative Internal Standards (e.g., ¹³C₃-Progesterone, Progesterone-d8) |
| Intra-assay Precision (%CV) | 0.74 - 8.5% | 0.50 - 5.4% |
| Inter-assay Precision (%CV) | 1.6 - 14.4% | 0.71 - 13.0% |
| Accuracy/Recovery | 86.0 - 103.0% | 99.08 - 101.50% |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.025 - 1.0 ng/mL | 0.05 - 0.15 ng/mL |
Note: The performance characteristics can vary based on the specific laboratory, instrumentation, and matrix being analyzed.
Comparison with Alternative Internal Standards
The primary alternatives to this compound include other deuterated analogs (e.g., Progesterone-d8) and carbon-13 labeled progesterone (e.g., ¹³C₃-Progesterone).
-
¹³C₃-Progesterone: As a carbon-13 labeled standard, it is often considered the gold standard for reference methods due to the lower risk of isotopic contribution from the native analyte compared to some deuterated standards. Studies developing reference methods have demonstrated excellent accuracy and precision using ¹³C₃-Progesterone.
-
Other Deuterated Standards (e.g., Progesterone-d8): The choice between different deuterated standards often comes down to commercial availability, cost, and the specific mass transitions being monitored to avoid any potential isobaric interferences.
While this compound demonstrates excellent performance in terms of precision, accuracy, and linearity, methods utilizing ¹³C₃-Progesterone as an internal standard have, in some reference method development studies, shown slightly better precision and accuracy. However, for routine clinical and research applications, this compound is widely accepted and provides the necessary performance for reliable quantification.
Experimental Protocols
A generalized experimental protocol for the quantification of progesterone in human serum using this compound as an internal standard by LC-MS/MS is outlined below.
I. Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Aliquot 200 µL of serum sample, calibrator, or quality control into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound internal standard working solution (e.g., at a concentration of 40 ng/mL in methanol) to each tube. Vortex for 5 seconds.
-
Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or hexane/ethyl acetate mixture). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water). Vortex for 10 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
II. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of formic acid or ammonium fluoride and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor to product ion transitions for both progesterone and this compound.
Mandatory Visualizations
Caption: General workflow for progesterone analysis using LC-MS/MS.
A Comparative Analysis of Progesterone-d9 from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Progesterone-d9, a critical internal standard for the quantification of progesterone in various biological matrices, from several prominent suppliers. The objective of this guide is to assist researchers in making informed decisions when selecting a deuterated standard by presenting available data on purity and isotopic enrichment, alongside standardized experimental protocols for in-house verification.
Data Presentation
The following table summarizes the publicly available data on this compound from different suppliers. It is important to note that the lack of standardized reporting across suppliers makes direct comparison challenging. The data presented here is extracted from online product listings and Certificates of Analysis (CoA) and may not represent all available information for a specific lot.
| Supplier | Product Number | Chemical Purity | Isotopic Enrichment/Purity | Additional Information |
| Cerilliant | P-070 | Not explicitly stated | Not explicitly stated | Provided as a certified solution at 100 µg/mL in Acetonitrile.[1] |
| LGC Standards | TRC-P705160 | >95% (HPLC)[2] | Isotopic Purity: >95% (97.0% reported on a specific CoA). Normalized Intensity on a specific CoA: d9 = 75.62%, d8 = 22.00%, d7 = 2.38%.[3] | CoA available for specific lots.[3][4] |
| Cayman Chemical | 25047 | ≥98% (Progesterone) | Deuterium Incorporation: ≥99% deuterated forms (d1-d9); ≤1% d0. | |
| CDN Isotopes | D-5385 | Not explicitly stated | 98 atom % D | |
| Simson Pharma Limited | Not explicitly stated | Not explicitly stated | Accompanied by a Certificate of Analysis. | |
| Selleck Chemicals | E8259 | Not explicitly stated | Not explicitly stated | |
| MedChemExpress | HY-N0437S | Not explicitly stated | Not explicitly stated | |
| Benchchem | B563532 | Not explicitly stated | Not explicitly stated |
Experimental Protocols
To facilitate a comprehensive in-house comparison of this compound from different suppliers, the following are detailed methodologies for key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and identify any non-deuterated progesterone or other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. A starting mobile phase of 50:50 acetonitrile:water, gradually increasing to 95:5 acetonitrile:water over 20 minutes can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared this compound sample.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Objective: To determine the isotopic enrichment of this compound and the distribution of deuterated species (d0 to d9).
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI or APCI). Direct infusion or coupling with an LC system can be used.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Procedure:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the full scan mass spectrum in the appropriate mass range to observe the protonated molecule [M+H]⁺ of this compound (expected m/z around 324.5).
-
Identify the mass peaks corresponding to the different deuterated species (d0 to d9). The unlabeled progesterone [M+H]⁺ would be at m/z 315.2.
-
Calculate the relative intensity of each isotopic peak to determine the isotopic distribution and the overall isotopic enrichment.
-
Stability Assessment
Objective: To evaluate the stability of this compound under defined storage conditions.
Methodology:
-
ICH Guideline Framework: The International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances can be adapted for deuterated standards.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Procedure:
-
Store aliquots of the this compound from different suppliers under the specified long-term and accelerated conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated), analyze the samples for chemical purity by HPLC and isotopic enrichment by MS as described in the protocols above.
-
Compare the results over time to the initial analysis (time 0) to assess for any degradation or loss of deuterium.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the comparative analysis.
Caption: Workflow for determining the chemical purity of this compound from different suppliers using HPLC.
Caption: Workflow for determining the isotopic enrichment of this compound using mass spectrometry.
References
Safety Operating Guide
Proper Disposal of Progesterone-d9: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Progesterone-d9, ensuring laboratory safety and regulatory compliance. This compound, a deuterated form of progesterone, requires careful management as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Compatible chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
This compound is suspected of causing cancer.[2] Therefore, all handling should be performed in a designated area, such as a fume hood, to minimize inhalation exposure.
This compound Waste Classification
This compound and materials contaminated with it should be treated as hazardous chemical waste.[3] The disposal of pharmaceutical waste is regulated by several bodies, including the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). It is essential to manage this waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential to prevent environmental contamination and ensure compliance.
1. Waste Segregation and Identification:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips).
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Containerization:
-
Use a leak-proof, sealable container made of a material compatible with the compound.
-
The container must be properly labeled with "Hazardous Waste," the chemical name "this compound," and associated hazard symbols.
3. Decontamination of Labware:
-
Reusable glassware and equipment should be decontaminated.
-
A common procedure involves rinsing with a suitable solvent, such as ethanol or acetone, to dissolve the compound.
-
The solvent rinse must be collected and disposed of as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Disposal of Contaminated Materials:
-
All disposable materials that have come into contact with this compound, including PPE, must be disposed of as hazardous waste.
-
Place these items in the designated hazardous waste container.
5. Waste Storage and Pickup:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and accumulation start date.
-
When the container is full or ready for disposal, arrange for collection by a licensed environmental waste management contractor. Ensure all necessary paperwork for waste disposal is completed in accordance with institutional and regulatory requirements.
Quantitative Data Summary
| Parameter | Guideline |
| Container Fill Level | Do not fill waste containers beyond 90% of their capacity. |
| Waste Accumulation Time | Follow institutional and regulatory limits for the storage of hazardous waste in a Satellite Accumulation Area. |
| Reportable Quantities | Consult local, state, and federal regulations for any specific reportable quantities of hazardous waste. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Progesterone-d9
For researchers, scientists, and drug development professionals, the safe and efficient handling of potent compounds like Progesterone-d9 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the integrity of your research and the safety of your laboratory personnel. By adhering to these protocols, you can minimize exposure risks and maintain a secure research environment.
This compound, a deuterated form of the endogenous steroid hormone progesterone, is primarily utilized as an internal standard for the quantification of progesterone in various biological matrices using mass spectrometry.[1] While the deuteration may slightly alter its physical properties, the biological and chemical reactivity, and therefore the necessary safety precautions, are considered equivalent to those of unlabeled progesterone. Progesterone is classified as a suspected carcinogen and a reproductive toxin, necessitating stringent handling procedures.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to prevent inhalation, dermal, and ocular exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Considerations |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder form to prevent inhalation of dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Remove and dispose of contaminated gloves immediately. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | A face shield should be worn in conjunction with safety glasses or goggles when there is a risk of splashing. |
| Body Protection | Laboratory coat | Should be buttoned and have long sleeves. A disposable gown is recommended for handling larger quantities. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan: From Receipt to Experimentation
A clear, step-by-step operational plan is crucial for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Verification: Upon receipt, verify the integrity of the container.
-
Storage: Store this compound in a tightly sealed, light-sensitive container in a dry, well-ventilated, and securely locked area.[2] Recommended storage is typically at -20°C for long-term stability.
-
Inventory: Maintain a detailed inventory of the compound, including the date of receipt, quantity, and dates of use.
Preparation of Stock Solutions
-
Designated Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Weighing: Use a precision balance within the containment area. Handle with care to avoid generating dust.
-
Dissolving: this compound is soluble in organic solvents like acetonitrile, methanol, and ethanol. Add the solvent slowly to the solid to avoid splashing. Solutions are often unstable and should be prepared fresh.
Use in Experiments (as an Internal Standard)
-
Aliquotting: Prepare aliquots of the stock solution to minimize the need for repeated handling of the primary container.
-
Spiking Samples: When adding the internal standard to biological samples, use appropriate calibrated pipettes and exercise caution to prevent spills.
-
Instrumentation: When introducing samples into analytical instruments like an LC-MS/MS, ensure that the system is properly maintained and that there are no leaks.
Decontamination
-
Surfaces: Decontaminate all work surfaces (fume hood, benchtops) with a suitable solvent (e.g., ethanol) and then with a laboratory-grade detergent.
-
Equipment: All non-disposable equipment that has come into contact with this compound should be thoroughly rinsed with a solvent known to dissolve the compound, followed by a standard cleaning procedure. The solvent rinse should be collected as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, empty containers, disposable gloves, pipette tips, and weighing papers, must be segregated as hazardous chemical waste.
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any other required hazard information.
-
Liquid Waste: Collect all liquid waste containing this compound, including solvent rinses, in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
